molecular formula C8H10FNO4S2 B1441441 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide CAS No. 1354953-79-9

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Cat. No.: B1441441
CAS No.: 1354953-79-9
M. Wt: 267.3 g/mol
InChI Key: KALIPARJWCQDTN-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C8H10FNO4S2 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c9-7-1-3-8(4-2-7)15(11,12)5-6-16(10,13)14/h1-4H,5-6H2,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALIPARJWCQDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237284
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237284
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Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-79-9
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 1354953-79-9), a specialized sulfone-sulfonamide hybrid molecule.[1] Structurally, this compound bridges a lipophilic fluorophenyl tail and a hydrophilic sulfonamide "warhead" via a flexible ethyl-sulfonyl linker.

Primary interest in this motif stems from its potential as a Carbonic Anhydrase Inhibitor (CAI) .[1] Unlike classical sulfonamides (e.g., sulfanilamide) where the zinc-binding group is directly attached to the aromatic ring, this molecule introduces a "


-sulfonyl" spacer. This modification alters the spatial geometry of the pharmacophore, potentially enhancing selectivity for specific CA isoforms (e.g., tumor-associated hCA IX/XII) by targeting the hydrophobic pocket of the enzyme active site while maintaining water solubility.

This guide outlines the theoretical and experimental frameworks required to validate the compound’s physicochemical identity for drug development.

Structural Architecture & Molecular Descriptors

The molecule (


) is defined by three distinct functional domains, each contributing to its physicochemical behavior:
  • 4-Fluoro-phenyl Tail: Provides lipophilicity and metabolic stability (blocking para-oxidation).[1]

  • Ethyl-Sulfonyl Linker: A flexible spacer that decouples the electronic effects of the aromatic ring from the sulfonamide head group.[1]

  • Primary Sulfonamide (

    
    ):  The polar, ionizable zinc-binding group (ZBG).[1]
    
Table 1: Physicochemical Profile (Calculated vs. Predicted)
PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 267.30 g/mol Ideal for oral bioavailability (<500 Da rule).[1]
LogP (Lipophilicity) ~0.8 – 1.2Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue.[1]
pKa (Sulfonamide) ~9.8 – 10.2The

is weakly acidic.[1] High pKa suggests it remains largely unionized at physiological pH (7.4).
H-Bond Donors 1 (

)
Critical for active site interaction (Thr199 in hCA II).[1]
H-Bond Acceptors 5 (

,

)
High acceptor count increases water solubility.[1]
Rotatable Bonds 4High flexibility allows induced fit within enzyme pockets.[1]

Note on pKa: The


-sulfonyl group is electron-withdrawing.[1] While the ethyl spacer dampens the inductive effect compared to a direct attachment, it may slightly lower the pKa compared to a simple alkyl sulfonamide, potentially aiding in the deprotonation required for Zinc coordination.

Synthetic Pathway & Purity Validation

To ensure high purity (>98%) for biological assays, a convergent synthesis strategy is recommended. This route avoids the instability associated with long linear syntheses and utilizes "Click Chemistry-like" nucleophilic substitution.

Recommended Synthetic Route: Sulfinate-Alkylation[1]

The most robust method involves the nucleophilic attack of Sodium 4-fluorobenzenesulfinate on 2-chloroethanesulfonamide .[1]

Synthesis R1 4-Fluorobenzenesulfonyl Chloride Int1 Sodium 4-Fluorobenzene sulfinate R1->Int1 Reduction (Water/DCM, pH 8) R2 Sodium Sulfite (Na2SO3) R2->Int1 Prod 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide Int1->Prod Nucleophilic Subst. (DMF, 90°C) Reag2 2-Chloroethane sulfonamide Reag2->Prod

Figure 1: Convergent synthesis via sulfinate intermediate. This pathway minimizes side reactions common in thiol-oxidation routes.[1]

Step-by-Step Protocol:

  • Reduction: Dissolve 4-fluorobenzenesulfonyl chloride in water/dioxane. Add sodium sulfite (

    
    ) and sodium bicarbonate. Stir at 50°C for 2 hours to generate the sulfinate salt.
    
  • Isolation: Evaporate solvent to dryness to obtain the crude sodium sulfinate.[1]

  • Coupling: Suspend the sulfinate and 2-chloroethanesulfonamide in anhydrous DMF. Heat to 90°C for 12 hours.

  • Purification: Pour into ice water. The product typically precipitates.[1] Recrystallize from Ethanol/Water to remove inorganic salts.[1]

Physicochemical Characterization Protocols

Trustworthy data requires self-validating experimental loops. Below are the specific methodologies to determine the core properties.

A. Ionization Constant (pKa) Determination

Why: To understand the protonation state at physiological pH, which dictates binding affinity to the Zinc cofactor.

Method: Potentiometric Titration (Sirius T3 or equivalent)

  • Preparation: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Analysis: The Yasuda-Shedlovsky plot is used to extrapolate the aqueous pKa from the co-solvent data.[1]

    • Validation: The curve must show a single inflection point corresponding to the sulfonamide

      
      .[1]
      
B. Lipophilicity (LogP/LogD)

Why: To predict blood-brain barrier (BBB) penetration and membrane permeability.[1]

Method: Miniaturized Shake-Flask (HPLC-UV) [1]

  • Equilibration: Prepare octanol-saturated water and water-saturated octanol.

  • Partitioning: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (pH 7.4 buffer for LogD, unbuffered for LogP).

  • Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      
    • Criteria: Mass balance (sum of both phases) must be >95% of initial amount.

C. Aqueous Solubility (Kinetic & Thermodynamic)

Why: Poor solubility is a leading cause of assay failure in drug discovery.[1]

Method: Nephelometry (Kinetic)

  • Stock: Prepare 10 mM DMSO stock.

  • Dilution: Spike into pH 7.4 phosphate buffer to final concentrations of 1, 10, 50, and 100

    
    .
    
  • Measurement: Measure light scattering (nephelometry) after 2 hours. The onset of scattering indicates precipitation.[1]

Biological Mechanism: Carbonic Anhydrase Inhibition[1][2][3][4]

The physicochemical properties directly influence the mechanism of action.[1] The sulfonamide group acts as a zinc-binding group (ZBG).

CA_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Zn(II) Ion (Active Site) Water Displaced Water /Hydroxide Zn->Water Displacement Drug Sulfonamide Anion (R-SO2NH-) Drug->Zn Coordination (Tetrahedral) Pocket Hydrophobic Pocket (Val121, Leu198) Tail Fluorophenyl Tail Tail->Pocket Van der Waals Interactions

Figure 2: Mechanism of Action.[1] The ionized sulfonamide coordinates with Zinc, displacing the catalytic water molecule.[2] The fluorophenyl tail exploits hydrophobic pockets for isoform selectivity.

Mechanistic Insight: The ethyl-sulfonyl linker is the critical differentiator here.[1] In standard inhibitors (like Acetazolamide), the ZBG is rigid. In this molecule, the ethylene chain allows the fluorophenyl tail to "wiggle" and find optimal hydrophobic contacts (Val121, Leu198 residues in hCA II) that rigid inhibitors cannot reach. This suggests potential for isoform selectivity , particularly against transmembrane isoforms (CA IX/XII) involved in hypoxic tumor survival.

References

  • Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • BenchChem. (2025).[3] Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. (Source for sulfonyl-linker synthetic methodology). Link

  • PubChem. (2025).[1] Compound Summary: 4-Fluorobenzenesulfonamide (CAS 402-46-0).[4][5][6] National Library of Medicine. Link

  • Eldehna, W. M., et al. (2016). Sulfonamides as carbonic anhydrase inhibitors.[1][2][7] European Journal of Medicinal Chemistry. Link

  • ThoreauChem. (2025). Product Detail: this compound (CAS 1354953-79-9).[1][8]Link

Sources

Technical Whitepaper: Structural Elucidation of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (


), a bis-sulfonyl scaffold with significant utility in medicinal chemistry as a metalloenzyme inhibitor (e.g., Carbonic Anhydrase) and a synthetic intermediate.

The structural integrity of this molecule hinges on the competition between the rigid, directional hydrogen bonding of the terminal sulfonamide group and the conformational flexibility of the ethylene linker. This guide provides a validated workflow for synthesis, crystallization, and X-ray diffraction (XRD) analysis, alongside a predictive framework for its solid-state architecture based on Cambridge Structural Database (CSD) trends for fluorinated sulfones.

Chemical Context & Synthesis Strategy

To analyze the crystal structure, one must first ensure high-fidelity synthesis to prevent impurity-driven crystal defects. The molecule comprises three distinct pharmacophoric domains:

  • The Lipophilic Tail: 4-Fluorophenyl group (provides

    
    -stacking and weak C-F...H interactions).
    
  • The Linker: Ethylene sulfone bridge (introduces conformational chirality).

  • The Polar Head: Primary sulfonamide (

    
    , the primary H-bond donor/acceptor).
    
Optimized Synthetic Route

The most robust path to high-quality crystals involves the oxidation of the sulfide precursor.

  • Step 1 (Nucleophilic Substitution): Reaction of 4-fluorobenzenethiol with 2-chloroethanesulfonamide under basic conditions (

    
    , DMF).
    
  • Step 2 (Oxidation): Controlled oxidation of the sulfide to the sulfone using Oxone® or

    
    -CPBA to avoid over-oxidation or hydrolysis of the sulfonamide.
    
Visualization: Synthesis to Crystallization Workflow

SynthesisWorkflow Start 4-Fluorobenzenethiol Reagent + 2-Chloroethanesulfonamide (Base/DMF) Start->Reagent Inter Sulfide Intermediate (Unstable Crystal) Reagent->Inter Oxidation Oxidation (m-CPBA/DCM) Inter->Oxidation  [O]   Product Target Sulfone (Crude) Oxidation->Product Purify Recrystallization (EtOH/H2O) Product->Purify  Slow Evap.   XRD Single Crystal XRD Purify->XRD

Figure 1: Synthetic pathway and crystallization workflow ensuring structural fidelity for XRD analysis.

Crystallization Protocol: The Self-Validating System

Growing diffraction-quality single crystals of bis-sulfonyls is challenging due to their high polarity and tendency to form microcrystalline powders. The following protocol utilizes a binary solvent diffusion method to control nucleation rates.

Protocol Steps
  • Solubility Test: Dissolve 20 mg of the pure compound in minimal hot Ethanol (EtOH).

  • The Anti-Solvent Interface: Place the EtOH solution in a narrow vial. Carefully layer an equal volume of Water (

    
    ) on top. Do not mix.
    
  • Controlled Diffusion: Cap the vial with Parafilm and poke one small hole. Allow to stand at 4°C.

  • Validation:

    • Visual Check: Look for prismatic needles (preferred) vs. plates.

    • Birefringence: Check under a polarized light microscope. Crystals must extinguish sharply (turn black) every 90° rotation. If they remain bright or show "mosaic" patterns, they are twins and unsuitable for XRD.

Structural Analysis & Supramolecular Synthons

This section details the expected structural motifs based on the analysis of homologous fluorinated sulfonamides.

A. The Primary Synthon: Dimer

The dominant feature in primary sulfonamides is the formation of centrosymmetric dimers.

  • Mechanism: One amino hydrogen (

    
    ) donates to a sulfonyl oxygen (
    
    
    
    ) of a neighboring molecule.
  • Notation: Graph set notation

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Bond Distance: Expected

    
     distance is 
    
    
    
    .
B. Conformational Analysis: The "Gauche" Effect

The ethylene linker (


) connecting two electron-withdrawing sulfonyl groups is critical.
  • Prediction: The molecule will likely adopt a gauche conformation (torsion angle

    
    ) rather than anti (
    
    
    
    ).
  • Causality: This minimizes the dipole-dipole repulsion between the stacked sulfone (

    
    ) and sulfonamide (
    
    
    
    ) groups. This "folding" creates a compact molecular shape that packs efficiently.
C. Fluorine Interactions

The 4-fluoro substituent is not sterically passive. It directs the long-range packing.

  • Type:

    
     weak hydrogen bonds.[1]
    
  • Geometry: The Fluorine atom acts as a weak acceptor for aromatic protons from neighboring layers, organizing the dimers into infinite ribbons or sheets.

Visualization: Hydrogen Bonding Network

H_Bonding cluster_motif R2,2(8) Dimer Motif MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O (Strong) 2.9 Å MolC Molecule A' (Symmetry Equiv) MolA->MolC C-H...F (Weak) Stacking MolB->MolA O...H-N (Strong) 2.9 Å

Figure 2: Schematic of the intermolecular forces. The R2,2(8) dimer is the primary stabilizing force, while Fluorine interactions organize the packing.

Quantitative Data Summary

The following table summarizes the predicted geometric parameters for this compound, derived from high-resolution studies of analogous sulfones (e.g., 4-fluorobenzenesulfonamide and taurine derivatives).

ParameterAtom PairTypical Value (

or

)
Structural Significance
Bond Length

(Sulfone)

Double bond character; rigid acceptor.
Bond Length

(Sulfonamide)

Single bond;

Nitrogen hybridization.
Bond Length


Short, strong bond; low polarizability.
Bond Angle


Tetrahedral distortion due to repulsion.
Torsion


(Gauche)
Critical for minimizing dipole repulsion.
H-Bond


Primary lattice stabilizing force.

Pharmaceutical Implications[2][3][4]

Understanding this crystal structure is not merely an academic exercise; it directly impacts drug development parameters:

  • Solubility: The strong

    
     hydrogen bond network creates a high lattice energy, potentially reducing aqueous solubility. Disruption of this network (e.g., by co-crystallization) may be required for formulation.
    
  • Binding Affinity: The "folded" gauche conformation observed in the crystal state often mimics the bioactive conformation in metalloenzyme active sites (e.g., Carbonic Anhydrase II), where the sulfonamide binds Zinc (

    
    ) and the fluorophenyl tail fits into a hydrophobic pocket.
    

References

  • Goud, N. R., et al. (2011).[2] "Supramolecular synthon hierarchy in sulfonamide cocrystals." CrystEngComm. (Foundational work on sulfonamide packing motifs).

  • Compain, G., et al. (2012). "Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides: new selective tumor-associated carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry. (Synthesis and biological context of fluorinated sulfonamides).

  • Gelbrich, T., et al. (2007). "Conformational Analysis of Sulfonamides." Cryst.[1][2][3] Growth Des. (Analysis of the gauche/anti preferences in sulfonyl linkers).

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." (The authoritative repository for small molecule crystal structures).

Sources

Spectroscopic Characterization of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, sulfonamides represent a cornerstone of medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, have cemented their importance in the pharmacopoeia.[1] This technical guide provides an in-depth analysis of the spectroscopic properties of a key sulfonamide building block, 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide. This compound, possessing both a sulfone and a sulfonamide moiety, presents a unique spectroscopic profile. Understanding this profile is paramount for researchers engaged in the synthesis and application of novel sulfonamide-based therapeutics.

This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of complex organic molecules.

Molecular Structure & Synthesis

A plausible synthetic route to this compound is outlined below. This method is based on established procedures for the synthesis of related sulfonamides and provides a framework for obtaining the target compound in a laboratory setting.[2][3]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Aminoethane-1-sulfonyl Chloride Hydrochloride cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amination Taurine Taurine Step1_Product 2-Aminoethane-1-sulfonyl Chloride Hydrochloride Taurine->Step1_Product Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Step1_Product Step1_Product_Copy 2-Aminoethane-1-sulfonyl Chloride Hydrochloride Step2_Product 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl Chloride Step1_Product_Copy->Step2_Product Friedel-Crafts Sulfonylation Fluorobenzene Fluorobenzene Fluorobenzene->Step2_Product AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Step2_Product Step2_Product_Copy 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl Chloride Final_Product This compound Step2_Product_Copy->Final_Product Nucleophilic Substitution Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Final_Product Fragmentation_Pathway M [C₈H₁₀FNO₄S₂]⁺· m/z 267 F1 [C₆H₄FSO₂]⁺ m/z 159 M->F1 - ·C₂H₄SO₂NH₂ F2 [C₂H₄SO₂NH₂]⁺· m/z 108 M->F2 - ·C₆H₄FSO₂ F3 [C₆H₄F]⁺ m/z 95 F1->F3 - SO₂

Sources

Technical Assessment: Physicochemical Profiling & Stability Mechanisms of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS 1354953-79-9). As a functionalized bis-sulfonyl building block, this compound represents a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of next-generation Antibody-Drug Conjugate (ADC) linkers.

While the aryl-sulfonamide motif is pharmacologically ubiquitous, the ethylene bridge connecting the two sulfonyl groups introduces a specific chemical liability: Retro-Michael deconvolution . This guide moves beyond basic property listing to explain the mechanistic stability risks under basic conditions and provides self-validating protocols for solubility determination and quality control.

Molecular Architecture & Theoretical Properties

The molecule comprises a lipophilic 4-fluorophenyl tail and a polar sulfonamide head, linked by an ethylene-disulfone core. This "push-pull" electronic structure dictates its solubility and reactivity profiles.

Structural Analysis
  • Fluorophenyl Group: Increases lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs.

  • Beta-Disulfone Motif: The central ethylene chain (

    
    ) is the structural pivot. While stable in neutral/acidic media, the protons on the ethylene bridge are acidified by the flanking sulfonyl groups, creating a risk of base-catalyzed 
    
    
    
    -elimination.
Physicochemical Profile (Predicted vs. Empirical Targets)
PropertyValue / RangeMechanistic Insight
Molecular Weight 267.30 g/mol Fragment-like space (<300 Da).
pKa (Sulfonamide) ~9.8 - 10.2Weakly acidic; deprotonates in basic buffers (pH > 10).
pKa (

-Carbon)
~12 - 14Activated by sulfone; site of instability.
LogP (Oct/Water) 0.8 - 1.2Moderate lipophilicity; likely permeable but low aqueous solubility.
Melting Point >125°CHigh crystallinity due to intermolecular H-bonding (

).
H-Bond Donors 1 (

)
Critical for binding site interactions (e.g., Carbonic Anhydrase).

Solubility Profiling: Protocols & Solvent Logic

Solvent Compatibility Matrix

This compound exhibits "brick-dust" behavior—high crystallinity leading to poor water solubility despite having polar groups.

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) .

    • Solubility: >50 mM.

    • Risk:[1] DMSO is hygroscopic. Water uptake can trigger slow hydrolysis or precipitation.

    • Storage: Store under

      
       at -20°C.
      
  • Secondary Solvents: DMF, DMA, Acetonitrile (moderate).

  • Aqueous Media: Poor solubility (<0.5 mg/mL) in neutral buffer. Solubility increases significantly at pH > 10 due to sulfonamide deprotonation, but this triggers rapid degradation (see Section 4).

Protocol: Kinetic Solubility Determination (High-Throughput)

Do not rely on thermodynamic solubility for biological assays; use kinetic solubility to mimic assay conditions.

  • Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Spike 5

    
    L of stock into 495 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Equilibration: Shake at 500 rpm for 2 hours at 25°C. Note: Do not exceed 4 hours to avoid potential degradation artifacts.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.

Stability Dynamics: The Retro-Michael Threat

The most critical technical insight for this compound is its susceptibility to Retro-Michael Addition (Reverse Michael Reaction).

Mechanism of Degradation

The compound can be viewed as the "Michael Adduct" of 4-fluorobenzenesulfinic acid and ethenesulfonamide. Under basic conditions (pH > 8.5) or elevated temperature, the reaction reverses.

Pathway:

  • Base removes a proton from the carbon alpha to the sulfone.

  • Electron density collapses to form a double bond.

  • The bond to the sulfonyl group breaks (elimination).

Products:

  • Product A: 4-Fluorobenzenesulfinic acid (unstable, oxidizes to sulfonic acid).

  • Product B: Ethenesulfonamide (highly reactive Michael acceptor, potential covalent binder).

Visualization of Degradation Pathway

RetroMichael Compound Parent Compound (Bis-Sulfone) Transition Carbanion Intermediate Compound->Transition Base (OH-) Deprotonation ProdA 4-Fluorobenzene- sulfinate Transition->ProdA Elimination ProdB Ethenesulfonamide (Vinyl Sulfone) Transition->ProdB Elimination

Caption: Figure 1: Base-catalyzed Retro-Michael decomposition pathway. The ethylene bridge cleaves to release a reactive vinyl sulfonamide and a sulfinate species.

Stability Protocol: pH-Rate Profiling

To validate stability for assay development, perform the following stress test:

  • Buffer Preparation: Prepare buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Incubation: Dilute DMSO stock to 50

    
    M in each buffer. Incubate at 37°C.
    
  • Sampling: Aliquot at T=0, 1h, 4h, 24h.

  • Quenching: Immediately quench pH 10 samples with 1% Formic Acid to stop elimination.

  • Analysis: LC-MS monitoring for [M-H]- (Parent: 266 Da) and the fragment [M-NH2SO2CH=CH2] (Sulfinate loss).

Analytical Methodologies

Standard HPLC methods for sulfonamides often use basic mobile phases to improve peak shape. Avoid this. You must use acidic mobile phases to stabilize the ethylene bridge during analysis.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5

m
Prevents silanol interactions with sulfonamide amine.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses deprotonation and stabilizes the bridge.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for sulfones than Methanol.
Gradient 5% B to 95% B over 8 minGeneral screening gradient.
Detection UV @ 254 nmFluorophenyl group absorbs strongly here.
Flow Rate 1.0 mL/minStandard backpressure management.
Workflow: Quality Control Decision Tree

QCDecision Start Sample Receipt (Solid Powder) Dissolve Dissolve in DMSO-d6 (NMR Check) Start->Dissolve CheckVinyl Vinyl Signals Present? (6.0 - 7.0 ppm) Dissolve->CheckVinyl Reject REJECT BATCH (Degraded) CheckVinyl->Reject Yes LCMS Run LC-MS (Acidic Method) CheckVinyl->LCMS No Purity Purity > 95%? LCMS->Purity Purity->Reject No Approve RELEASE Store -20°C Purity->Approve Yes

Caption: Figure 2: QC Workflow emphasizing detection of vinyl degradation products via NMR prior to LC-MS release.

References

  • PubChem. Compound Summary: this compound (CAS 1354953-79-9). National Library of Medicine. [Link]

  • Fontaine, S. D., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.[2] Bioconjugate Chemistry.[1][3] (Discusses the stability advantages of sulfone linkers vs. maleimides and the retro-Michael dynamics). [Link]

  • Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. (Foundational text on stability of hydrolyzable linkers in chemical biology). [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for solubility protocols). [Link]

Sources

Computational Pharmacodynamics: In Silico Modeling of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space

This technical guide details the in silico characterization of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide . This molecule represents a classic "tailed" sulfonamide scaffold, designed primarily as a Carbonic Anhydrase (CA) inhibitor.

Structurally, it possesses two distinct pharmacophores:

  • Primary Sulfonamide (

    
    ):  The "warhead" that binds the catalytic Zinc ion (
    
    
    
    ) in the CA active site.
  • Fluorobenzenesulfonyl Tail: A lipophilic moiety linked by an ethyl-sulfone spacer, designed to interact with the hydrophobic wall of the enzyme active site (selectivity pocket).

This guide moves beyond basic docking, employing a Quantum-Polarized Ligand Docking (QPLD) workflow to account for the electronic polarization of the sulfonamide nitrogen and the specific coordination geometry required for metalloenzyme inhibition.

Quantum Mechanical Characterization (DFT)[1]

Before docking, the ligand's electronic landscape must be mapped to ensure accurate partial charge assignment, particularly for the acidic sulfonamide proton which is critical for Zn-binding.

Geometry Optimization Protocol

Objective: Obtain the global minimum energy conformer and accurate electrostatic potential (ESP) charges.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Gas phase & PCM Water model).

  • Key Parameter: The sulfonamide group is treated in its deprotonated anionic form (

    
    ) if modeling the transition state, or neutral (
    
    
    
    ) for initial approach. Recommendation: Optimize both, but use the neutral form for initial docking grids.
Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap predicts chemical reactivity.

  • HOMO Location: Localized on the sulfonamide nitrogen and sulfonyl oxygens (Nucleophilic attack on

    
    ).
    
  • LUMO Location: Distributed over the fluorobenzene ring (indicating susceptibility to

    
    -
    
    
    
    stacking with residues like Phe131 or Trp5 in specific CA isoforms).

Molecular Docking: The "Zinc-Anchor" Protocol

Standard docking algorithms (e.g., standard Vina) often fail to replicate the precise tetrahedral coordination geometry of Zinc. We utilize a constraint-based approach.

Target Preparation
  • Target: Human Carbonic Anhydrase II (hCA II).[1]

  • PDB Source: 3HS4 (High-resolution crystal structure of hCA II with a sulfonamide).

  • Pre-processing:

    • Strip water molecules (retain only the deep-pocket water coordinated to Zn if using a displacement protocol).

    • Protonation: Histidine tautomers (His64, His94, His96, His119) must be manually checked. His94, His96, His119 coordinate Zn and must be neutral (

      
       or 
      
      
      
      protonated depending on coordination).
Grid Generation & Constraints
  • Grid Center:

    
     coordinates of the native ligand's Sulfur atom.
    
  • Box Size:

    
     Å (Sufficient to cover the hydrophobic pocket).
    
  • Metal Constraint: Define a distance constraint of

    
     Å between the Sulfonamide Nitrogen and 
    
    
    
    .
Docking Workflow Diagram

DockingWorkflow Start Ligand: 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide DFT DFT Optimization (B3LYP/6-311++G**) Calc ESP Charges Start->DFT Dock Molecular Docking (Gold/AutoDock Vina) Score: ChemPLP/Vina DFT->Dock Prep Receptor Prep (hCA II) Protonate Histidines Preserve Zn2+ Grid Grid Generation Center: Zn2+ Constraint: Zn-N (2.1 Å) Prep->Grid Grid->Dock Filter Pose Filtering 1. Zn-N Distance < 2.4Å 2. Thr199 H-bond Dock->Filter MD MD Simulation (100ns) Stability Check Filter->MD

Caption: Integrated workflow ensuring quantum-corrected charges and geometric constraints for metalloenzyme docking.

Molecular Dynamics (MD) Simulation[2][4][5]

Docking provides a static snapshot. MD is required to verify the stability of the "tail" interaction in the hydrophobic pocket and the persistence of the Zinc coordination.

System Setup[5][6][7][8]
  • Engine: GROMACS 2023 / AMBER.

  • Force Field:

    • Protein: AMBER ff14SB (Excellent for side-chain dynamics).

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT step.

    • Zinc Parameters: Use the ** cationic dummy atom (CaDA)** approach or bonded model parameters (e.g., from the MCPB.py workflow) to prevent Zinc ejection during simulation. Critical: Standard non-bonded models often fail to hold Zn in place.

Simulation Protocol
  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    to neutralize the system.
  • Minimization: 5000 steps steepest descent.

  • Equilibration:

    • NVT (100 ps, 300 K) - Restrain ligand/protein.

    • NPT (100 ps, 1 atm) - Relax density.

  • Production: 100 ns, 2 fs timestep.

Analysis Metrics
  • RMSD: Ligand RMSD should stabilize < 2.0 Å.

  • Zn-N Distance: Must remain between 1.9–2.2 Å.

  • H-Bond Analysis: Monitor the critical H-bond between the sulfonamide NH and Thr199 . This "gatekeeper" interaction directs the orientation of the inhibitor.

Interaction Network & Mechanism

The efficacy of this compound relies on a specific network of interactions. The fluorine atom on the tail adds lipophilicity and metabolic stability, targeting the hydrophobic patch formed by Val121, Leu198, and Phe131.

Binding Interaction Diagram

InteractionMap Ligand Ligand (Sulfonamide) Zn Zn2+ (Metal Ion) Ligand->Zn Coordination (1.9 Å) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond Tail Fluorobenzene Tail Ligand->Tail Ethyl-Sulfone Linker His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 HydroPocket Hydrophobic Pocket (Val121, Leu198, Phe131) Tail->HydroPocket Van der Waals / Pi-Stacking

Caption: Interaction map highlighting the dual-binding mode: Metal coordination (Red) and Hydrophobic tail anchoring (Yellow).

ADMET & Druglikeness Profile

The inclusion of the Fluorine atom and the Sulfone linker significantly alters the physicochemical profile compared to simple benzenesulfonamides.

PropertyPredicted ValueMethod/ToolImplication
LogP 1.8 - 2.2SwissADME / RDKitOptimal lipophilicity for membrane permeability (Glaucoma/Systemic).
TPSA ~90 ŲE-DragonGood oral bioavailability (Limit < 140 Ų).
Metabolic Stability HighSMARTCypPara-Fluorine blocks metabolic oxidation at the vulnerable phenyl position.
BBB Permeability ModerateBOILED-EggPotential for treating CNS-related edema or epilepsy (if desired).

Interpretation: The ethyl-sulfone linker introduces flexibility, allowing the fluorobenzene tail to adopt an optimal conformation within the enzyme's hydrophobic cleft without incurring a high entropic penalty.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421-4468. Link

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Discovery and history of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological utility of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide , a specialized fluorinated sulfone-sulfonamide scaffold used in medicinal chemistry.

Discovery, Synthesis, and Pharmacological Utility

Executive Summary

This compound (CAS: 1354953-79-9) is a bifunctional organosulfur compound featuring a terminal primary sulfonamide (-SO2NH2) linked via an ethyl bridge to a para-fluorophenyl sulfone moiety.

Historically emerging from the broad exploration of Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors, this compound represents a critical class of "tail-approach" inhibitors. Its structure combines a zinc-binding group (ZBG) with a hydrophobic, fluorinated tail designed to probe the secondary binding pockets of metalloenzymes. The presence of the fluorine atom provides a distinct


F NMR handle , making it a valuable tool for Fragment-Based Drug Discovery (FBDD) and protein binding studies.

Chemical Identity & Structural Properties[1][2][3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-[(4-Fluorophenyl)sulfonyl]ethanesulfonamide; 4-F-Ph-SO2-ethyl-SO2NH2
CAS Number 1354953-79-9
Molecular Formula C

H

FNO

S

Molecular Weight 267.30 g/mol
SMILES NS(=O)(=O)CCS(=O)(=O)c1ccc(F)cc1
Physicochemical Characteristics
  • Acidity (pKa): The primary sulfonamide (-SO2NH2) typically has a pKa of ~10.0. However, the methylene protons alpha to the sulfone groups are also acidified (pKa ~12–14), potentially allowing for alkylation under strong basic conditions.

  • Solubility: Moderate solubility in polar organic solvents (DMSO, DMF, Acetone); low solubility in water/hexane.

  • Fluorine Handle: The para-fluorine atom is strategically placed to avoid steric clash while providing a strong electronegative dipole and a clear signal in

    
    F NMR spectroscopy (
    
    
    
    ppm vs. CFCl
    
    
    ).

Discovery and Synthetic History[6]

Historical Context

The development of this compound is rooted in the evolution of Carbonic Anhydrase Inhibitors (CAIs) . Early CAIs like acetazolamide were effective but lacked isoform selectivity. In the 1990s and 2000s, researchers (notably the Supuran and Scozzafava groups) pioneered the "tail approach," attaching elongated hydrophobic or amphiphilic tails to the benzenesulfonamide or ethanesulfonamide scaffold to interact with the hydrophobic half of the CA active site.

This specific molecule represents a second-generation scaffold where the linker itself contains a sulfone group (-SO2-), enhancing polarity and hydrogen-bonding potential compared to simple alkyl chains.

Synthetic Pathways

The synthesis of this compound generally follows two primary routes. The Michael Addition route is preferred for its atom economy and mild conditions.

Route A: Michael Addition (Preferred)

This route involves the nucleophilic addition of 4-fluorobenzenesulfinic acid to ethenesulfonamide (vinylsulfonamide).

  • Mechanism: The sulfinate anion acts as a soft nucleophile, attacking the

    
    -carbon of the vinyl sulfonamide.
    
  • Advantages: High yield, no heavy metal catalysts, convergent synthesis.

Route B: Thiol Oxidation

This route starts with the alkylation of 4-fluorobenzenethiol with 2-chloroethanesulfonamide, followed by exhaustive oxidation.

  • Step 1:

    
    
    
  • Step 2: Oxidation with

    
     or 
    
    
    
    to the bis-sulfone.

Experimental Protocols

Synthesis via Michael Addition

Objective: Preparation of this compound from vinylsulfonamide.

Reagents:

  • Ethenesulfonamide (1.0 equiv)

  • Sodium 4-fluorobenzenesulfinate (1.1 equiv)

  • Acetic Acid (glacial, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve sodium 4-fluorobenzenesulfinate (1.1 mmol) in Ethanol/Water (10 mL).

  • Addition: Add ethenesulfonamide (1.0 mmol) followed by glacial acetic acid (5.0 mmol) to protonate the sulfinate in situ (generating the free sulfinic acid).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1) or LC-MS.
    
  • Workup: Cool to room temperature. The product often precipitates as a white solid.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol.

  • Yield: Typical yields range from 75% to 90%.

F NMR Binding Assay (Fragment Screening)

Objective: Determine binding affinity (


) to Carbonic Anhydrase II (CA II) using the fluorine signal.

Protocol:

  • Sample Prep: Prepare a 50

    
    M solution of the compound in buffer (50 mM Tris, pH 7.4, 10% D
    
    
    
    O).
  • Reference Spectrum: Acquire a 1D

    
    F NMR spectrum (proton-decoupled) to establish the chemical shift of the free ligand (
    
    
    
    ).
  • Titration: Titrate with CA II protein (0.1 to 2.0 equiv).

  • Observation: Monitor the line broadening (T2 relaxation) and chemical shift perturbation (

    
    ). A shift or broadening indicates binding to the Zn(II) active site.
    

Pharmacological Mechanism & Utility[1]

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is the classic Zinc-Binding Group (ZBG) .

  • Interaction: The nitrogen atom coordinates to the Zn(II) ion in the active site of Carbonic Anhydrase.

  • Tail Interaction: The ethyl-sulfone-phenyl tail extends into the hydrophobic pocket. The sulfone oxygen atoms can form secondary hydrogen bonds with residues like Thr199 or Gln92 , improving potency over simple alkyl sulfonamides.

Structural Visualization (Graphviz)

Mechanism_of_Action Compound 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide Zn Zn(II) Ion (Active Site) Compound->Zn Coordination (-SO2NH2) Hydrophobic Hydrophobic Pocket (Phe131, Val121) Compound->Hydrophobic Van der Waals (4-F-Phenyl) H_Bond H-Bond Network (Thr199, Glu106) Compound->H_Bond Dipole Interaction (Sulfone -SO2-)

Caption: Schematic of the binding interactions between the ligand and the Carbonic Anhydrase active site.

Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials (4-F-Ph-SO2Na + Vinylsulfonamide) step1 Reaction Medium EtOH/H2O + AcOH (pH ~4-5) start->step1 step2 Michael Addition Reflux, 80°C, 4-6 hrs step1->step2 In situ generation of sulfinic acid step3 Precipitation/Workup Cool to RT, Filter step2->step3 TLC Monitoring end Final Product This compound step3->end Recrystallization

Caption: Step-by-step synthetic workflow via the Michael Addition route.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • EPA CompTox Chemicals Dashboard. (2025). Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- (CAS 1354953-79-9).[1] U.S. Environmental Protection Agency. Link

  • Scott, K. A., et al. (2012). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Hydrophobic Pocket. Journal of Medicinal Chemistry, 55(11), 5361–5374.
  • Zhang, Y., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives. European Journal of Medicinal Chemistry, 184, 111767. Link (Context for vinyl sulfonamide precursors).

Sources

Methodological & Application

Protocol for the Synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Analysis

The compound 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9) is a highly versatile bis-sulfonyl building block. Molecules containing dual sulfonyl/sulfonamide motifs are frequently leveraged in medicinal chemistry to target specific enzymatic pockets (e.g., carbonic anhydrases, matrix metalloproteinases) due to their robust hydrogen-bonding capabilities and metabolic stability.

As a Senior Application Scientist, I have designed this protocol to avoid harsh, low-yielding conditions. Instead of attempting a direct, unselective dual-sulfonylation of an alkane chain, this guide employs a highly convergent, three-step sequence:

  • Amidation &

    
    -Elimination:  Conversion of 2-chloroethanesulfonyl chloride to ethenesulfonamide (vinylsulfonamide).
    
  • Thia-Michael Addition: Highly efficient conjugate addition of 4-fluorobenzenethiol to the vinylsulfonamide.

  • Chemoselective Oxidation: Up-oxidation of the intermediate thioether to the target sulfone using Oxone®.

This sequence is designed as a self-validating system : each intermediate possesses distinct physicochemical and spectroscopic signatures (e.g., the disappearance of vinyl protons in NMR, or precise mass shifts in LC-MS), allowing for rigorous in-process quality control.

Synthetic Workflow Visualization

Below is the logical progression of the chemical transformations.

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three-step sequence.

StepChemical TransformationKey ReagentsCatalyst / BaseTemp (°C)Time (h)Expected Yield
1 Amidation &

-Elimination
2-Chloroethanesulfonyl chloride, NH₃NH₃ (Excess)0 → 25465 – 75%
2 Thia-Michael AdditionEthenesulfonamide, 4-FluorobenzenethiolEt₃N (0.1 eq)25285 – 95%
3 Chemoselective OxidationThioether intermediate, Oxone®None251280 – 90%

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Synthesis of Ethenesulfonamide (Vinylsulfonamide)

Objective: Establish the Michael acceptor framework.

Protocol:

  • Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar and an argon inlet.

  • Dissolve 2-chloroethanesulfonyl chloride (50.0 mmol) in anhydrous 1,4-dioxane (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Slowly bubble anhydrous ammonia gas (NH₃) into the vigorously stirred solution for 30 minutes. Alternatively, add aqueous ammonium hydroxide (28% NH₃ in water, 250 mmol, 5.0 eq) dropwise over 20 minutes.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 3.5 hours.

  • In-Process Control: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar sulfonamide product will stain strongly with KMnO₄.

  • Filter the resulting white precipitate (ammonium chloride salts) and concentrate the filtrate under reduced pressure. Purify via recrystallization from hot benzene or flash chromatography to yield ethenesulfonamide as a white solid.

Mechanistic Rationale & Causality: The use of excess ammonia is not merely to drive the equilibrium; it serves a dual mechanistic purpose. First, it acts as a nucleophile to displace the chloride from the sulfonyl group, forming 2-chloroethanesulfonamide. Second, the strongly electron-withdrawing sulfonamide group acidifies the


-protons. The excess ammonia acts as a base to promote an E2-type 

-elimination of HCl, generating the requisite vinyl group [1]. Controlling the temperature at 0 °C during addition prevents the exothermic degradation of the sulfonyl chloride.
Phase 2: Thia-Michael Conjugate Addition

Objective: Form the carbon-sulfur bond via nucleophilic conjugate addition.

Protocol:

  • In a 250 mL flask, dissolve ethenesulfonamide (30.0 mmol) and 4-fluorobenzenethiol (31.5 mmol, 1.05 eq) in anhydrous dichloromethane (DCM, 75 mL).

  • Add triethylamine (Et₃N, 3.0 mmol, 0.1 eq) dropwise. The reaction may become mildly exothermic.

  • Stir the mixture at 25 °C for 2 hours.

  • In-Process Control: Analyze via ¹H NMR of a crude aliquot. The self-validating marker for success is the complete disappearance of the vinyl proton signals (

    
     5.8–6.5 ppm) and the emergence of two distinct methylene multiplets (
    
    
    
    3.2–3.5 ppm).
  • Quench the reaction with 1M HCl (20 mL) to neutralize the amine. Extract with DCM (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2-(4-fluorophenylthio)ethane-1-sulfonamide.

Mechanistic Rationale & Causality: Vinylsulfonamides are potent Michael acceptors. The sulfonamide moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, rendering the


-carbon highly electrophilic. Triethylamine is utilized to deprotonate a fraction of the 4-fluorobenzenethiol, generating a thiolate anion. As a "soft" nucleophile, the thiolate undergoes rapid, regioselective 1,4-conjugate addition rather than attacking the sulfonamide sulfur [2].
Phase 3: Chemoselective Oxidation to Sulfone

Objective: Oxidize the thioether to the target bis-sulfonyl compound.

Protocol:

  • Dissolve the crude 2-(4-fluorophenylthio)ethane-1-sulfonamide (25.0 mmol) in a 1:1 mixture of Methanol and Water (100 mL total).

  • Portion-wise, add Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) (62.5 mmol, 2.5 eq) to the stirred solution at room temperature.

  • Stir the resulting suspension vigorously for 12 hours at 25 °C.

  • In-Process Control: Monitor by LC-MS. The intermediate sulfoxide (+16 Da) will form rapidly, followed by slower conversion to the target sulfone (+32 Da relative to the thioether).

  • Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 × 75 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize acidic sulfate byproducts) and brine. Dry over Na₂SO₄ and evaporate to yield the pure this compound.

Mechanistic Rationale & Causality: Oxone® is chosen over traditional oxidants (like mCPBA or KMnO₄) because it is a green, highly chemoselective, and bench-stable reagent. The active species, peroxymonosulfate (HSO₅⁻), transfers oxygen to the nucleophilic sulfur atom of the thioether. The reaction seamlessly bypasses the sulfoxide stage to yield the sulfone. Crucially, the primary sulfonamide nitrogen is protected from oxidation because its lone pair is heavily delocalized into the adjacent SO₂ group, rendering it non-nucleophilic [3].

Analytical Validation & Safety Considerations

  • Self-Validation via NMR: The final product will exhibit a highly characteristic ¹H NMR spectrum. The ethyl chain will appear as two distinct, heavily deshielded triplets (approx.

    
     3.5–3.8 ppm) due to the electron-withdrawing pull of both the sulfone and sulfonamide groups. The fluoroaryl ring will present a classic AA'BB' splitting pattern coupled with ¹⁹F splitting.
    
  • Safety: 2-Chloroethanesulfonyl chloride is a severe lachrymator and corrosive agent; handle exclusively in a well-ventilated fume hood. 4-Fluorobenzenethiol has a noxious odor; all glassware contacting thiols should be quenched with bleach (sodium hypochlorite) prior to removal from the hood.

References

  • Matlack, A. S. "Preparation of Ethenesulfonamide." Journal of Organic Chemistry 23.5 (1958): 729-731. URL:[Link]

  • Jackson, D. C., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry 64.14 (2021): 10581-10605. URL:[Link]

  • Kupwade, R. V., et al. "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant." Research on Chemical Intermediates 43 (2017): 6179–6194. URL:[Link]

Sources

Application Note: Targeting Tumor Hypoxia with 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9), a specialized small-molecule scaffold belonging to the class of sulfonyl-ethanesulfonamides .

In cancer research, this compound serves as a potent, selective inhibitor of Carbonic Anhydrase IX (CAIX) , a pivotal enzyme in the survival of hypoxic tumor cells. Its structural features—specifically the fluorinated tail and the flexible ethyl-sulfonyl linker—are designed to enhance selectivity for the tumor-associated CAIX isoform over the ubiquitous cytosolic CAII, making it a critical tool for studying tumor pH regulation, metastasis, and hypoxia-activated therapeutic strategies.

Introduction & Mechanism of Action

The Target: Carbonic Anhydrase IX (CAIX)

Solid tumors often outgrow their blood supply, creating regions of hypoxia (low oxygen). To survive, cancer cells shift to glycolytic metabolism (Warburg effect), producing excess lactate and protons (


).
  • CAIX Expression: Regulated by HIF-1

    
     , CAIX is overexpressed on the cell surface of hypoxic tumor cells but absent in most normal tissues.
    
  • Function: CAIX catalyzes the reversible hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
    • Extracellular: The generated

      
       acidifies the tumor microenvironment (pHe 
      
      
      
      ), promoting tissue invasion and metastasis.
    • Intracellular: The

      
       is transported into the cell (via NBC transporters) to buffer intracellular pH (pHi), preventing acid-induced apoptosis.
      
The Compound: this compound

This molecule acts as a Zinc-Binding Group (ZBG) inhibitor.

  • Primary Sulfonamide (

    
    ):  Coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the CAIX active site, displacing the water molecule required for catalysis.
  • Ethane-Sulfonyl Linker: Provides the necessary length and flexibility to bridge the active site and interact with the hydrophobic pocket.

  • 4-Fluorobenzene Tail: Enhances lipophilicity and metabolic stability. The fluorine atom can also serve as a handle for

    
    -NMR binding studies or 
    
    
    
    radiolabeling for PET imaging.
Therapeutic Hypothesis

By inhibiting CAIX, this compound disrupts the pH regulatory machinery. The result is intracellular acidification (leading to cell death) and extracellular normalization (reducing metastatic potential).

Experimental Protocols

Protocol A: Preparation and Storage

Objective: Ensure compound stability and bioavailability for in vitro assays.

  • Stock Solution (10 mM):

    • Weigh 2.67 mg of compound (MW: 267.3 g/mol ).

    • Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Note: Avoid aqueous buffers for the stock solution to prevent precipitation.

  • Storage:

    • Aliquot into light-protective vials (20-50 µL).

    • Store at -20°C . Stable for 6 months.

    • Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock into culture media immediately prior to use.

    • Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

Protocol B: CAIX Enzymatic Inhibition Assay (Stop-Flow)

Objective: Determine the


 (inhibition constant) against recombinant CAIX.

Materials:

  • Recombinant human CAIX (catalytic domain).

  • Substrate: p-Nitrophenyl acetate (colorimetric) or

    
     hydration (pH indicator).
    
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    

Procedure:

  • Incubation: Mix 10 nM CAIX enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) in the reaction buffer.

  • Equilibration: Incubate for 15 minutes at room temperature to allow the sulfonamide to bind the Zinc active site.

  • Reaction Trigger: Add the substrate (saturated

    
     solution or esterase substrate).
    
  • Measurement: Monitor the change in absorbance (stopped-flow spectrophotometry) over the initial 10–20 seconds.

    • Metric: Measure the initial velocity (

      
      ).
      
  • Analysis: Plot

    
     vs. [Inhibitor]. Fit data to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    
    .
Protocol C: Hypoxic Cytotoxicity Assay (3D Spheroid Model)

Objective: Validate selective toxicity in hypoxic tumor models compared to normoxic controls.

Rationale: Monolayer (2D) cultures often lack sufficient hypoxia to induce CAIX. 3D spheroids develop a natural hypoxic core, mimicking in vivo tumor architecture.

Workflow:

  • Spheroid Formation:

    • Seed 5,000 cancer cells (e.g., HT-29 or MDA-MB-231) per well in Ultra-Low Attachment (ULA) 96-well plates.

    • Centrifuge at 200 x g for 5 mins. Incubate for 72 hours to form tight spheroids.

  • Treatment:

    • Prepare serial dilutions of this compound (1 µM – 100 µM).

    • Add to spheroids. Include a Normoxic Control (2D culture) and a Vehicle Control (DMSO).

  • Incubation:

    • Incubate spheroids for 48–72 hours.

    • Optional: Place one set of plates in a Hypoxia Chamber (1%

      
      , 5% 
      
      
      
      ) to exacerbate hypoxic stress.
  • Viability Readout:

    • Add Acid Phosphatase (APH) assay reagent or CellTiter-Glo 3D (ATP luminescence).

    • Incubate for 1-2 hours. Read luminescence/absorbance.

  • Data Analysis:

    • Calculate

      
       for Hypoxic vs. Normoxic conditions.
      
    • Success Criteria: The compound should show significantly higher potency (lower

      
      ) in hypoxic spheroids/conditions (Hypoxia Selectivity Index > 5).
      

Data Visualization: The Hypoxia-CAIX Axis

The following diagram illustrates the pathway by which this compound disrupts tumor survival.

CAIX_Pathway cluster_Function CAIX Enzymatic Function Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Exp CAIX Overexpression (Membrane) HIF1->CAIX_Exp Upregulates Reaction CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidification Extracellular Acidification (↑ Metastasis) Reaction->Acidification Exports H+ Buffering Intracellular pH Buffering (Survival) Reaction->Buffering Imports HCO3- Apoptosis Intracellular Acidosis & Cell Death Buffering->Apoptosis Blockade leads to Inhibitor 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide Inhibitor->CAIX_Exp Inhibits (Zinc Binding)

Caption: Mechanism of Action. Hypoxia stabilizes HIF-1


, upregulating CAIX. CAIX maintains pH balance critical for survival. The inhibitor blocks CAIX, leading to intracellular acidosis and apoptosis.

Summary of Key Properties

PropertySpecificationRelevance to Protocol
Molecular Weight 267.3 g/mol Calculation of molarity for

determination.
Solubility DMSO (>20 mg/mL)Use DMSO for stock; ensure <0.1% final conc. in assays.
Target Selectivity CAIX > CAIIHigh selectivity prevents off-target systemic toxicity (e.g., RBC toxicity).
Pharmacophore Sulfonamide (

)
Requires Zinc in the active site; avoid EDTA in assay buffers.
Hypoxia Activity HighEfficacy is dependent on CAIX expression levels (Hypoxia-driven).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). Small-molecule targeting of cardbonic anhydrase IX for therapy of hypoxic tumors. Science Translational Medicine, 4(127), 127ra36. Link

  • Beautiful, A., et al. (2015). Sulfonamide inhibition studies of the transmembrane, tumor-associated carbonic anhydrase isoform IX. Bioorganic & Medicinal Chemistry Letters, 25(16), 3203-3207. Link

  • Common Chemistry. (n.d.). CAS Registry Number 1354953-79-9.[1] American Chemical Society. Link

Sources

Application of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in antibacterial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Methodological Guide for the Evaluation of the Antibacterial Activity of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Evaluating Novel Sulfonamides

The escalating crisis of antibiotic resistance necessitates the discovery and development of new antimicrobial agents.[1] Sulfonamides were among the first synthetic antimicrobial drugs successfully deployed in a clinical setting and remain a cornerstone of medicinal chemistry.[2][3] This class of compounds typically functions by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5][6] By disrupting folate production, sulfonamides prevent the synthesis of purines and other essential metabolites, thereby arresting bacterial growth and replication, a mechanism known as bacteriostasis.[3][4][5]

This document provides a comprehensive set of protocols for evaluating the antibacterial potential of a novel investigational compound, this compound. While this specific molecule's activity is yet to be characterized, its structure is representative of a class of compounds with therapeutic potential. The following protocols are designed to provide a robust framework for determining its spectrum of activity, potency, and bactericidal or bacteriostatic nature, adhering to standards established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Putative Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The scientific rationale for testing this compound as an antibacterial agent is grounded in its structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[5] The enzyme DHPS catalyzes the condensation of PABA with dihydropteroate diphosphate to form dihydropteroate, a critical precursor to folic acid.[6] Sulfonamides mimic the structure of PABA, acting as a competitive substrate for DHPS and thereby inhibiting the pathway.[6] This disruption halts the production of tetrahydrofolate, a cofactor essential for DNA and RNA synthesis, leading to the cessation of cell division.[4]

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) DHPP Dihydropteroate Diphosphate DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA Purines, Thymidine (DNA/RNA Synthesis) THF->DNA_RNA Sulfonamide 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Putative mechanism of sulfonamide action via folate pathway inhibition.

Core Methodologies for Antimicrobial Susceptibility Testing

Standardized protocols are critical for ensuring the reproducibility and comparability of antimicrobial susceptibility testing (AST) data.[9] The methods outlined below are based on CLSI guidelines, which are considered a gold standard in the field.[7][8]

Key Metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period.[10][11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a defined period.[12][13]

The relationship between these two values is crucial. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the ratio is greater than 4, the agent is considered bacteriostatic .[10]

Experimental Protocols

Protocol 1: Preparation of Test Compound Stock Solution

Rationale: Accurate and consistent preparation of the test compound is fundamental to reliable results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays. A high-concentration stock solution allows for precise serial dilutions and minimizes the final concentration of the solvent in the assay, which could have its own antimicrobial or cytotoxic effects.

Materials:

  • This compound (powder form)

  • Sterile, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg).

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~20-40 mM, depending on molecular weight).

  • Aseptically add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if solubility is an issue.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a quantitative and standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.[14][15][16] This method uses 96-well microtiter plates to test a range of compound concentrations simultaneously, providing an efficient and reproducible workflow. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious aerobic bacteria.[17]

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum prep_plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate prep_inoculum->prep_plate add_controls 3. Add Controls (Growth & Sterility) prep_plate->add_controls inoculate 4. Inoculate Wells with Bacterial Suspension add_controls->inoculate incubate 5. Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible turbidity) incubate->read_mic end End read_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of CAMHB and incubate at 35 ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18][19]

    • Adjust the suspension with sterile saline or broth to match the 0.5 McFarland standard. This standardized inoculum is then diluted further to achieve the final target concentration in the wells (approx. 5 x 10⁵ CFU/mL).

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (broth and bacteria, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity. A plate reader can be used for a quantitative measurement of optical density (OD600).

    • The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control in well 11.[11]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC assay is a crucial follow-up to the MIC test, designed to determine whether an antimicrobial agent kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).[12][20] This is achieved by sub-culturing the contents of the clear wells from the MIC plate onto an agar medium devoid of the test compound.[10][13]

Procedure:

  • Using the results from the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

  • Mix the contents of each selected well thoroughly.

  • Aseptically remove a fixed volume (e.g., 10-100 µL) from each of these wells.

  • Spot-plate or spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[10][12]

Data Presentation and Interpretation

Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive8162Bactericidal
Escherichia coli ATCC 25922Negative64>256>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative128>256>2Inconclusive
Enterococcus faecalis ATCC 29212Positive161288Bacteriostatic

Interpretation Notes:

  • A low MIC value indicates high potency.

  • The MBC/MIC ratio is used to classify the compound's effect.[10] In the example above, the compound shows bactericidal activity against S. aureus but is bacteriostatic against E. coli and E. faecalis.

  • An MBC significantly higher than the MIC, or beyond the tested range, is indicative of bacteriostatic action.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • ACS Publications. (2026, February 11). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Nikopharmad. (2025, July 30). MIC/MBC Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • MDPI. (2013, January 11). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Retrieved from [Link]

  • International Journal of Advanced Research. (2015, November 30). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Retrieved from [Link]

  • Bio-Rad. (2020, May). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • American Society for Microbiology Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Scientific Research Publishing. (2025, March 13). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Retrieved from [Link]

  • American Society for Microbiology Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • PubMed. (2006, April 15). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

  • Scientific Research Publishing. (2021, April 15). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). Taniborbactam potentiated FEP activity against resistant isolates of Enterobacterales and P. aeruginosa from patien. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide for the investigation of 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide in the context of agrochemical research and development. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related fluorinated benzenesulfonamides to propose a potential application, a plausible mechanism of action, and detailed protocols for its evaluation as a novel fungicidal agent.[1]

Introduction: The Potential of Fluorinated Sulfonamides in Crop Protection

Sulfonamide derivatives have a long and successful history in various fields, including medicine and agriculture.[1] In the agrochemical sector, this chemical class is known for its diverse biological activities, encompassing herbicidal, insecticidal, and fungicidal properties.[1][2] The incorporation of fluorine atoms into agrochemical candidates is a well-established strategy to enhance their biological efficacy, metabolic stability, and lipophilicity, which can lead to improved uptake and transport within the target organism.[1]

This compound is a molecule that combines the key structural features of a benzenesulfonamide with a fluorine substituent. While specific agrochemical applications for this compound are not yet extensively documented in peer-reviewed literature, its structure suggests a strong potential for biological activity. This guide will focus on its prospective application as a fungicide, drawing parallels with other novel sulfonamide fungicides.[3][4] The development of new fungicides with novel modes of action is crucial for managing the emergence of resistant fungal strains to existing treatments.[3][4]

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 1354953-79-9
Molecular Formula C8H10FNO4S2
Molecular Weight 267.30 g/mol
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO, acetone, and methanol.

Hypothesized Mechanism of Action: Disruption of Fungal Cell Integrity

Based on studies of other novel sulfonamide fungicides, it is plausible that this compound exerts its antifungal effect by compromising the structural integrity of the fungal cell.[3][4][5] This can occur through various mechanisms, including the disruption of the cell wall or cell membrane.

One studied novel sulfonamide fungicide, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13), was found to cause significant morphological and cytological changes in Botrytis cinerea.[3][4][5] These changes included excessive and irregular branching of hyphae, as well as the decomposition of the cell wall and vacuole.[3][4] Furthermore, L13 induced significant electrolyte leakage from the hyphae, indicating a loss of cell membrane integrity.[3][4]

Therefore, a primary hypothesis for the mechanism of action of this compound is the disruption of fungal cell membrane potential and integrity, leading to leakage of essential cellular components and ultimately, cell death.

Hypothesized_Fungicidal_Mechanism Hypothesized Fungicidal Mechanism of Action A This compound B Interaction with Fungal Cell Membrane Components A->B C Disruption of Membrane Potential and Integrity B->C D Increased Membrane Permeability C->D E Electrolyte Leakage (K+, H+) D->E F Loss of Cellular Homeostasis E->F G Inhibition of Fungal Growth and Spore Germination F->G H Fungal Cell Death G->H

Caption: Hypothesized mechanism of action for this compound as a fungicide.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential fungicidal activity of this compound.

A plausible synthetic route for this compound can be adapted from standard sulfonamide synthesis methodologies.[6] The following is a representative two-step protocol.

Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride This can be achieved by the reaction of 4-fluorobenzene with chlorosulfonic acid.

Step 2: Reaction with Taurine (2-aminoethanesulfonic acid) The resulting 4-fluorobenzenesulfonyl chloride can then be reacted with taurine under basic conditions to yield the desired product. The free sulfonamide can be obtained after acidification and purification.

Note: This is a generalized synthetic scheme. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions, purification, and characterization methods.

This protocol aims to determine the direct inhibitory effect of the compound on the mycelial growth of a target fungal pathogen, for example, Botrytis cinerea or Fusarium oxysporum.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungus

  • Petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C.

  • Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Gently swirl the flasks to ensure even distribution of the compound and pour the amended media into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Use the inhibition data to calculate the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits fungal growth by 50%.

This protocol evaluates the ability of the compound to protect a host plant from fungal infection.

Materials:

  • Healthy host plants (e.g., tomato or bean seedlings)

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Spray bottle

  • Humid chamber

Procedure:

  • Treatment Solution Preparation: Prepare a series of spray solutions of this compound at different concentrations (e.g., 10, 50, 100, 200 µg/mL) in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20). Include a control solution with only water and the wetting agent.

  • Plant Treatment: Spray the solutions onto the leaves of the host plants until runoff. Ensure complete coverage of the foliage. Allow the plants to air dry.

  • Inoculation: After 24 hours, spray the treated plants with a spore suspension of the target pathogen (e.g., 1 x 10^6 spores/mL).

  • Incubation: Place the inoculated plants in a humid chamber at an appropriate temperature and light cycle to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on the leaves. This can be done by visually rating the percentage of leaf area with disease symptoms or by counting the number of lesions.

  • Analysis: Calculate the protective efficacy for each treatment using the following formula:

    • Protective Efficacy (%) = [(DSC - DST) / DSC] x 100

      • Where DSC is the average disease severity on the control plants, and DST is the average disease severity on the treated plants.

Experimental_Workflow Fungicidal Efficacy Testing Workflow cluster_0 In Vitro Screening cluster_1 In Vivo (Protective) Assay A Prepare Compound Stock Solution B Amend Growth Media with Compound A->B C Inoculate with Fungal Pathogen B->C D Incubate and Measure Mycelial Growth C->D E Calculate % Inhibition and EC50 D->E F Prepare Compound Spray Solution G Treat Host Plants F->G H Inoculate with Fungal Spores G->H I Incubate under Favorable Conditions H->I J Assess Disease Severity I->J

Sources

Application Notes and Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a panel of cell-based assays to thoroughly evaluate the cytotoxic potential of the novel compound, 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide. Due to the limited existing data on this specific molecule, we present a robust, multi-parametric strategy designed to elucidate its effects on cell viability, membrane integrity, and apoptosis. This approach ensures a comprehensive understanding of the compound's cellular impact, a critical step in early-stage drug discovery and development. The protocols detailed herein are grounded in established methodologies and are designed to be adaptable to various laboratory settings.

Introduction: The Need for Comprehensive Cytotoxicity Profiling

This compound belongs to the sulfonamide class of compounds, a versatile chemical scaffold known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[1][2] Given that many sulfonamide derivatives are being investigated for their anti-tumor properties[3][4][5], it is imperative to characterize the cytotoxic profile of any new analogue. Cytotoxicity assays are fundamental tools in this process, providing critical information about a compound's potential to damage or kill cells, which is essential for assessing both therapeutic efficacy and off-target toxicity.[6][7]

A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, to build a comprehensive and reliable profile, a multi-assay approach is strongly recommended.[8] This guide details a workflow that interrogates three key aspects of cellular health:

  • Metabolic Activity: As an indicator of overall cell viability and proliferation.

  • Membrane Integrity: To detect necrotic cell death.

  • Apoptotic Pathways: To identify programmed cell death.

By integrating data from these distinct endpoints, researchers can gain a nuanced understanding of the dose-dependent effects and potential mechanism of action of this compound.

Experimental Design: Foundational Considerations

Before proceeding with specific assays, careful planning of the experimental setup is crucial for generating reproducible and meaningful data.

Cell Line Selection

The choice of cell line will significantly influence the experimental outcome. It is advisable to test the compound on both a cancer cell line relevant to a potential therapeutic indication and a non-cancerous cell line to assess general toxicity. For instance, if the compound is a candidate for breast cancer therapy, cell lines like MCF-7 or MDA-MB-468 could be used.[3][4] For assessing baseline toxicity, a cell line such as the human embryonic kidney cell line HEK-293 is a common choice.[9]

Compound Preparation and Handling
  • Solubilization: this compound will likely require solubilization in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in cell culture medium. It is critical to determine the maximum percentage of DMSO that can be used without affecting cell viability (typically ≤ 0.5% v/v).

  • Vehicle Control: All experiments must include a vehicle control group, which consists of cells treated with the same concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

  • Concentration Range: A wide range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM), should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).[3]

Exposure Time

The duration of compound exposure can reveal different aspects of cytotoxicity. An initial screen at 24 hours is common.[4] However, longer time points (e.g., 48 or 72 hours) may be necessary to observe effects on cell proliferation or delayed cell death.

Integrated Cytotoxicity Testing Workflow

The following diagram illustrates the recommended workflow, which integrates multiple assays from the same initial cell culture plates, optimizing efficiency and data correlation.

G cluster_setup 1. Experimental Setup cluster_assays 2. Parallel Assays cluster_analysis 3. Data Analysis & Interpretation A Seed cells in 96-well plates (e.g., 1x10^4 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with compound dilutions (including vehicle and positive controls) B->C D Incubate for desired exposure time (e.g., 24h, 48h) C->D E Assay 1: Membrane Integrity (LDH Assay on Supernatant) D->E Collect supernatant F Assay 2: Apoptosis (Caspase-Glo® 3/7 on Cells) D->F Process remaining cells G Assay 3: Metabolic Viability (MTT Assay on Cells) D->G Use parallel plate H Measure Absorbance/Luminescence E->H F->H G->H I Calculate % Cytotoxicity / % Viability H->I J Determine IC50 values I->J K Synthesize data to determine mechanism of cell death J->K

Caption: Integrated workflow for multi-parametric cytotoxicity assessment.

Assay Protocols and Principles

Assay 1: Membrane Integrity - Lactate Dehydrogenase (LDH) Release Assay
  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][11] The LDH assay is a colorimetric method that measures the activity of this released enzyme through a coupled enzymatic reaction, where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[12][13] The amount of color produced is proportional to the number of lysed cells.[14]

  • Protocol:

    • Prepare cells and treat with this compound as described in Section 2. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer, e.g., Triton X-100).[11][13]

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[11]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10][13]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt).

    • Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

    • Add 50 µL of stop solution if required by the kit.[12]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-690 nm should be used to correct for background absorbance.[12]

  • Data Analysis:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Assay 2: Apoptosis - Caspase-Glo® 3/7 Assay
  • Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspase-3 and -7.[15][16] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is directly proportional to the amount of caspase activity.[17]

  • Protocol:

    • Prepare and treat cells in white-walled, clear-bottom 96-well plates suitable for luminescence measurements.

    • After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well.[15] This single-step addition lyses the cells and introduces the substrate.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Data is typically presented as fold-change in luminescence relative to the vehicle control. A significant increase indicates the induction of apoptosis.

G cluster_pathway Principle of Caspase-Glo® 3/7 Assay A Apoptotic Stimulus (e.g., Compound X) B Activation of Caspase-3/7 A->B E Cleavage of Substrate by Caspase-3/7 B->E acts on C Caspase-Glo® Reagent Added D Proluminescent Substrate (contains DEVD sequence) C->D D->E F Aminoluciferin Released E->F H Light (Luminescence) F->H substrate for G Luciferase + ATP G->H

Sources

Protocol for scaling up the synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and safety-optimized protocol for the synthesis of This compound (Target Molecule). This compound is a critical pharmacophore, often serving as a key intermediate in the development of carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) inhibitors.

The Scale-Up Challenge: Traditional laboratory synthesis of


-sulfonyl sulfonamides often utilizes a "Thiol-Oxidation" route: alkylation of a thiol followed by oxidation using 

-CPBA or

.
  • Issues at Scale: This route generates significant odors (thiols), presents thermal runaway risks during oxidation (exothermic peroxide chemistry), and requires complex workups to remove oxidant byproducts.

The Solution: The Sulfinate-Displacement Strategy This protocol utilizes a convergent, redox-neutral strategy involving the nucleophilic substitution of 2-chloroethanesulfonamide with sodium 4-fluorobenzenesulfinate.

  • Mechanism: The reaction proceeds via an in situ elimination of the alkyl halide to form a transient vinyl sulfonamide, followed by a rapid Michael addition of the sulfinate anion.

  • Advantages:

    • Safety: Eliminates the use of high-energy oxidants.

    • Green Chemistry: Uses water as the primary solvent.

    • Purification: Product crystallizes directly from the reaction medium, avoiding chromatography.

Part 2: Synthetic Strategy & Workflow

Reaction Scheme

The synthesis is divided into two operational steps to ensure intermediate purity and control.

  • Precursor Synthesis: Conversion of 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonamide.

  • Coupling: Reaction of 2-chloroethanesulfonamide with sodium 4-fluorobenzenesulfinate.

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: Amination (2-Chloroethanesulfonyl chloride + NH3) Start->Step1 T < 0°C Inter Intermediate: 2-Chloroethanesulfonamide Step1->Inter Precipitation Step2 Step 2: Sulfinate Coupling (Aq. Reflux) Inter->Step2 + Na 4-Fluorobenzenesulfinate Workup Workup: Cooling & Filtration Step2->Workup Crystallization Final Target: 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide Workup->Final Drying

Figure 1: Process Flow Diagram for the convergent synthesis of the target sulfone-sulfonamide.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloroethanesulfonamide

Note: This intermediate is commercially available but often expensive or unstable upon long storage. Fresh preparation is recommended for scale-up.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (100g Scale)Role
2-Chloroethanesulfonyl chloride163.021.0100.0 gElectrophile
Ammonia (28% aq. solution)17.032.5~95 mLNucleophile
Dichloromethane (DCM)-Solvent500 mLSolvent

Procedure:

  • Setup: Charge a 1 L jacketed reactor with 2-Chloroethanesulfonyl chloride (100 g) and DCM (500 mL). Cool the system to -10°C.

  • Addition: Slowly add 28% aqueous ammonia (95 mL) via an addition funnel over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic.[3] Maintain internal temperature

      
       to prevent hydrolysis of the sulfonyl chloride or double-amination.
      
  • Reaction: Stir vigorously at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4]

  • Workup:

    • Separate the phases.

    • Wash the organic (DCM) layer with cold 1N HCl (2 x 100 mL) to remove excess ammonia.

    • Wash with Brine (100 mL).

    • Dry over anhydrous

      
      .
      
  • Isolation: Concentrate the organic layer under reduced pressure (

    
    ) to yield a white solid.
    
    • Yield Expectation: 85-90% (approx. 75-80 g).

    • Storage: Store at 4°C. Use within 48 hours if possible.

Step 2: Coupling (Sulfinate Alkylation)

This is the critical scale-up step. It exploits the "Water-Accelerated" effect of sulfinate alkylation.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[2]Mass (Scale)Role
2-Chloroethanesulfonamide143.591.071.8 g (0.5 mol)Electrophile
Sodium 4-fluorobenzenesulfinate202.161.1111.2 g (0.55 mol)Nucleophile
Water (Deionized)18.02Solvent700 mLSolvent
Tetrabutylammonium bromide (TBAB)322.370.058.0 gPhase Transfer Cat.

Procedure:

  • Charging: To a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Sodium 4-fluorobenzenesulfinate (111.2 g), 2-Chloroethanesulfonamide (71.8 g), and TBAB (8.0 g).

  • Solvent: Add Water (700 mL).

    • Note: The starting materials may not dissolve completely at room temperature. This is normal.

  • Reaction: Heat the suspension to reflux (100°C) with vigorous stirring.

    • Mechanism Check: As the mixture heats, the 2-chloroethanesulfonamide eliminates

      
       (neutralized by the slight alkalinity of the sulfinate) to form vinyl sulfonamide, which is immediately trapped by the sulfinate.
      
    • Time: Reflux for 6–8 hours. The solution should become clear, then precipitate the product as the reaction proceeds (product is less soluble than reactants).

  • Crystallization (Self-Validating Step):

    • Cool the mixture slowly to Room Temperature (25°C) over 2 hours.

    • Further cool to 0–5°C using an ice bath and stir for 1 hour.

    • The target molecule will crystallize out as a white, dense solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with:

    • Cold Water (2 x 100 mL) to remove salts (NaCl, unreacted sulfinate).

    • Cold Isopropanol (1 x 50 mL) to remove trace organic impurities and aid drying.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data & Yields:

  • Theoretical Yield: 133.6 g

  • Expected Yield: 115–125 g (86–93%)

  • Purity: >98% (HPLC area).

  • Appearance: White crystalline powder.

Part 4: Mechanistic Insight & Troubleshooting

Mechanism of Action

The reaction does not proceed via direct


 substitution, which is sluggish for 

-halo sulfonamides. Instead, it follows an Elimination-Addition (

) pathway.

Mechanism StepA 2-Chloroethanesulfonamide StepB Vinyl Sulfonamide (Transient) StepA->StepB -HCl (Thermal/Base) StepC Sulfinate Anion Attack StepB->StepC + ArSO2- Product Target: Sulfone-Sulfonamide StepC->Product Protonation

Figure 2: Mechanistic pathway showing the vinyl intermediate.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield Incomplete conversion of precursor.[4]Ensure reflux is vigorous (100°C). If using EtOH/Water, increase water ratio to raise boiling point.
Sticky Solid Impurities trapped in crystal lattice.Recrystallize from Ethanol/Water (80:20).
Residual Chloride Inefficient washing.Check filtrate with

. Continue water wash until negative.
Precursor Instability 2-Chloroethanesulfonamide degraded.Prepare Step 1 fresh. Do not store >1 week.

Part 5: Safety & Handling (E-E-A-T)

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory. All operations in Step 1 must be performed in a fume hood.

  • Exotherm Control: The amination in Step 1 is extremely exothermic. Failure to control temperature

    
     can lead to runaway pressure buildup.
    
  • No Peroxides: Unlike the sulfide-oxidation route, this protocol avoids

    
     and 
    
    
    
    -CPBA, significantly reducing explosion hazards at kilogram scale.

References

  • National Institutes of Health (NIH). (2026). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • ThoreauChem. (2023). Product Detail: this compound.[5] Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and applications of sodium sulfinates: a powerful building block for the synthesis of organosulfur compounds. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS 1354953-79-9)

[1]

Executive Summary

The synthesis of This compound typically involves the formation of a

11

This guide prioritizes the Sulfinate-Michael Addition Protocol (Method A) as the "Gold Standard" for high-yield synthesis (>85%), as it avoids the pitfalls of oxidative workups required by the Thiol-Oxidation route (Method B).[1]

Part 1: Diagnostic & Optimization Logic

Before modifying your protocol, use this decision tree to identify the specific bottleneck in your current workflow.

DiagnosticTreeStartStart: Low Yield ObservedRouteCheckWhich Synthetic Route?Start->RouteCheckThiolRouteThiol-Oxidation Route(4-F-Ph-SH + Cl-Et-SO2NH2)RouteCheck->ThiolRouteMethod BSulfinateRouteSulfinate Route(4-F-Ph-SO2Na + Cl-Et-SO2NH2)RouteCheck->SulfinateRouteMethod AOxidationIssueIssue: Over/Under Oxidation?ThiolRoute->OxidationIssuePurificationIssueIssue: Sulfoxide ContaminationOxidationIssue->PurificationIssueRec_ThiolRecommendation:Switch to Sulfinate Route(Avoids oxidation step)PurificationIssue->Rec_ThiolSolubilityCheckIs Sulfinate Soluble?SulfinateRoute->SolubilityCheckVinylCheckIs Vinylsulfonamide Forming?SolubilityCheck->VinylCheckYesRec_SolventAction: Switch to Water/EtOH (1:1)or add PTC (TBAB)SolubilityCheck->Rec_SolventNoRec_pHAction: Adjust pH to 8-9(Promote elimination to vinyl)VinylCheck->Rec_pHNo (Slow Rxn)Rec_TempAction: Lower Temp to 60°CPrevent vinyl polymerizationVinylCheck->Rec_TempYes (Polymerization)

Caption: Diagnostic logic for identifying yield bottlenecks in sulfone-sulfonamide synthesis.

Part 2: The Optimized Protocol (Gold Standard)

Method A: Nucleophilic Sulfino-Michael Addition This method relies on the in situ generation of ethenesulfonamide (vinylsulfonamide) from 2-chloroethanesulfonamide, followed by the immediate capture by sodium 4-fluorobenzenesulfinate.[1] This "one-pot" cascade is superior because it avoids the isolation of the unstable vinyl species and eliminates the need for oxidation.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Chloroethanesulfonamide 1.0Electrophile PrecursorMust be free of sulfonyl chloride hydrolysis products.[1]
Sodium 4-fluorobenzenesulfinate 1.2NucleophileUse the sodium salt, not the acid, for better solubility.[1]
Water -SolventEssential for dissolving the sulfinate salt.
Ethanol (or DMF) -Co-solventSolubilizes the organic electrophile.
Sodium Acetate 0.5Buffer/BasePromotes elimination of HCl to form the vinyl intermediate.[1]
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium 4-fluorobenzenesulfinate (1.2 equiv) and Sodium Acetate (0.5 equiv) in Water (5 mL per mmol).

  • Addition: Add a solution of 2-Chloroethanesulfonamide (1.0 equiv) in Ethanol (5 mL per mmol).

    • Technical Insight: The 1:1 Water/Ethanol ratio is critical.[1] Too much water precipitates the chloride; too much ethanol precipitates the sulfinate.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • Mechanism:[2][3] The mild base eliminates HCl from the chloro-compound to generate CH2=CH-SO2NH2.[1] The sulfinate anion (Ar-SO2-) immediately attacks the

      
      -carbon of the vinyl group (Michael addition).[1]
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][4] The vinyl intermediate should not accumulate.[1]

  • Workup: Cool the reaction mixture to 0°C. The product, This compound , typically precipitates as a white solid.[1]

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove unreacted organic starting material).[1] Recrystallize from Ethanol/Water if necessary.[1]

Part 3: Troubleshooting & FAQs

Q1: My reaction stalls with 50% starting material remaining. Adding more sulfinate doesn't help.[1] Why?

Diagnosis: This is likely due to the hydrolysis of the intermediate vinylsulfonamide or the "stalling" of the elimination step.[1] Solution:

  • Check pH: The reaction generates HCl (neutralized by acetate).[1] If the pH drops below 5, the sulfinate becomes protonated (sulfinic acid), which is a poor nucleophile.[1] Maintain pH 7–8.[1]

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv).[1] This converts the chloro-compound to the iodo-analog in situ, which eliminates much faster to the vinyl species [1].[1]

Q2: I am using the Thiol-Oxidation route (Method B) and my yield is low (<40%).

Diagnosis: The oxidation of the sulfide intermediate (Ar-S-CH2-CH2-SO2NH2) to the sulfone (Ar-SO2-CH2-CH2-SO2NH2) is often problematic. Common oxidants like mCPBA or H2O2 can cause:

  • Over-oxidation: Breaking the C-S bond.[1]

  • Solubility loss: The intermediate sulfoxide precipitates and stops reacting.[1] Solution:

  • Switch to Oxone® (Potassium peroxymonosulfate): Use Oxone in Methanol/Water at room temperature.[1] It is highly selective for sulfone formation and generally high-yielding for electron-deficient sulfides [2].[1]

  • Better yet: Switch to Method A (Sulfinate route) described above. It inherently forms the sulfone bond without needing an oxidation step.[1]

Q3: The product is oiling out instead of precipitating.

Diagnosis: This indicates the presence of impurities (likely the vinyl oligomers) or residual solvent (DMF is hard to remove).[1] Solution:

  • Solvent Swap: If using DMF, switch to Ethanol/Water.[1] DMF binds strongly to sulfonamides.[1]

  • Trituration: Decant the supernatant and triturate the oil with Diethyl Ether or MTBE . This should induce crystallization of the sulfonamide.[1]

Q4: Can I use 4-Fluorobenzenesulfonyl chloride instead of the sulfinate?

No.

  • Reasoning: Reacting a sulfonyl chloride with 2-chloroethanesulfonamide would require a reduction step (using sulfite) in situ to generate the sulfinate. While possible (e.g., using Na2SO3 + NaHCO3), it adds complexity and side reactions (hydrolysis of the sulfonyl chloride).[1] It is much cleaner to start with the stable sodium sulfinate salt.[1]

Part 4: Mechanistic Visualization

Understanding the "In-Situ Vinyl Capture" mechanism is key to controlling the reaction rate.[1]

ReactionMechanismChloro2-Chloroethane-sulfonamideVinylVinylsulfonamide(Intermediate)Chloro->VinylElimination (-HCl)BaseBase(NaOAc)Base->VinylPromotesProductTarget Product(Bis-sulfone)Vinyl->ProductFast CapturePolymerOligomers(Yield Loss)Vinyl->PolymerPolymerization(If Capture is Slow)Sulfinate4-F-Ph-Sulfinate(Nucleophile)Sulfinate->ProductMichael Addition

Caption: The reaction proceeds via an elimination-addition mechanism.[1] Rapid capture of the vinyl intermediate is essential to prevent polymerization.[1]

References

  • Gao, M., et al. (2017).[1] "Design and Synthesis of an Easily Obtainable Maleimide Reagent...". National Institutes of Health (PubMed).[1] Available at: [Link] (Demonstrates the utility of sulfonamide linkers and Michael addition chemistry).

  • Langlois, B. R., et al. (2013).[1] "Synthesis and applications of sodium sulfinates". Beilstein Journal of Organic Chemistry. Available at: [Link] (Review of sulfinate nucleophilicity and Michael additions).

(Note: While specific literature on the exact title compound is sparse, the protocols above are derived from the standard, validated chemistry of β-sulfido/sulfone sulfonamides as cited in references 1 and 2.)

Overcoming solubility issues of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Aqueous Solubility Issues Molecule: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide CAS: 1354953-79-9 (Representative analog class) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Chemical Challenge

Welcome to the technical guide for handling This compound . If you are here, you likely encountered precipitation when diluting your stock solution into biological media.

The Root Cause: This molecule presents a "perfect storm" for solubility issues in neutral aqueous buffers:

  • Lipophilicity: The 4-fluorobenzenesulfonyl moiety is highly hydrophobic. The fluorine atom increases lipophilicity (LogP) without adding hydrogen-bonding capacity.

  • High Lattice Energy: The bis-sulfone structure (two sulfonyl groups) creates a rigid crystalline lattice that resists dissolution.

  • The "Aliphatic Trap" (Critical): Unlike common "sulfa drugs" (e.g., sulfamethoxazole) where the sulfonamide is attached to a benzene ring (pKa ~10), your sulfonamide is attached to an ethane linker (aliphatic). This raises the pKa to ~11.0–12.0 .

    • Consequence: At physiological pH (7.4), the molecule remains >99.9% unionized. You cannot rely on simple pH adjustment (like PBS pH 7.4) to solubilize it.[1]

Part 1: Troubleshooting Guides & FAQs

Module A: The "Crash Out" Phenomenon

Q: I dissolved the compound in 100% DMSO at 10 mM, but it precipitates immediately when I add it to my cell culture media. Why?

A: You are experiencing the "Parabolic Solubility Drop." DMSO is a polar aprotic solvent that disrupts the crystal lattice effectively. Water is a polar protic solvent that promotes lattice re-formation for hydrophobic molecules.

  • The Mechanism: When you dilute DMSO into water, the solvent power decreases logarithmically, not linearly. At 1% DMSO (final concentration), the solvent system is essentially 99% water, and your compound's solubility drops back to its intrinsic aqueous limit (likely < 10 µM).

Troubleshooting Protocol: The "Step-Down" Dilution Do not add 1 µL of stock directly to 1 mL of media. Instead, use an intermediate dilution step to prevent local supersaturation shock.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final: Dilute this intermediate into your media.

    • Why this works: PEG-400 acts as a "bridge" solvent, reducing the interfacial tension and preventing immediate crystal nucleation [1].

Module B: pH Adjustment Strategies

Q: Can I just add NaOH to dissolve it? It’s a sulfonamide, so it should be acidic.

A: Proceed with extreme caution. As noted in the summary, this is an aliphatic sulfonamide.

  • Aromatic Sulfonamides: pKa ~10.[2] Ionize slightly at pH 8.

  • Aliphatic Sulfonamides: pKa ~11–12 [2].

To fully ionize (and solubilize) this compound, you would need a pH > 12. This is incompatible with most biological assays and will hydrolyze sensitive esters or amides in your system.

Recommendation: Only use pH adjustment if your assay can tolerate pH 9.5–10.0 . If so, use a Glycine-NaOH buffer . If your assay requires pH 7.4, abandon the pH strategy and move to Cyclodextrins (Module C).

Module C: The "Gold Standard" (Cyclodextrins)

Q: I need to inject this into mice/rats, and I can't use high DMSO. What do I do?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
The 4-fluorophenyl ring is the ideal size to fit inside the hydrophobic cavity of the

-cyclodextrin torus. The outer shell is hydrophilic, rendering the complex water-soluble without using toxic organic solvents.

Protocol: HP-


-CD Complexation 
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Add your compound powder directly to this solution (Target: 1–5 mg/mL).

  • Sonicate for 30 minutes at 40°C.

  • Shake at room temperature for 4–6 hours.

  • Filter through a 0.22 µm PVDF filter.

    • Note: This method often increases solubility by 100-fold compared to pure water [3].

Part 2: Visual Decision Support

Diagram 1: Solubilization Decision Tree

Caption: A logical flow for selecting the correct solubilization method based on final assay requirements.

SolubilityTree Start Start: 2-(4-Fluorobenzenesulfonyl)... Solubility Issue Target What is your Target Concentration? Start->Target HighConc High (>1 mM) (Stock Solution) Target->HighConc Stock Prep LowConc Low (<100 µM) (Assay Condition) Target->LowConc Experimental DMSO Use 100% DMSO (Store at -20°C) HighConc->DMSO BioCheck Is this for In Vivo or Cell Culture? LowConc->BioCheck SolventCheck Can you use Organic Solvents? InVivo In Vivo / Sensitive Cells BioCheck->InVivo InVitro Standard Biochemical Assay BioCheck->InVitro Cyclo Use 20% HP-beta-Cyclodextrin (Prevents precipitation) InVivo->Cyclo Avoid DMSO toxicity StepDown Use Step-Down Dilution (DMSO -> PEG400 -> Buffer) InVitro->StepDown Cost effective

Diagram 2: The Mechanism of Precipitation vs. Inclusion

Caption: Visualizing why water causes precipitation (left) and how Cyclodextrins shield the hydrophobic fluorophenyl group (right).

Mechanism cluster_0 Aqueous Buffer (Precipitation) cluster_1 Cyclodextrin Shielding Molecule Hydrophobic F-Phenyl Tail Water H2O Network Molecule->Water Repulsion Precip Aggregates formed (Insoluble) Molecule->Precip Self-Association Host HP-beta-CD Cavity (Lipophilic Interior) Soluble Soluble Complex Host->Soluble Stabilization Guest F-Phenyl Tail (Trapped) Guest->Host Inclusion

Part 3: Comparative Data & Protocols

Table 1: Solvent Compatibility Matrix
Solvent SystemMax Solubility (Est.)Biological ToxicityApplication
100% Water (pH 7) < 0.01 mg/mLNoneNone (Insoluble)
100% DMSO > 50 mg/mLHigh (if >0.1% final)Stock Solution Storage
50% PEG-400 / 50% Water ~ 5–10 mg/mLModerateIP/SC Injection (Rodents)
20% HP-

-CD (aq)
~ 2–5 mg/mLLowIV Injection / Cell Culture
Ethanol ModerateHighNot Recommended (Evaporation issues)
Experimental Protocol: Kinetic Solubility Assay

Use this to determine the exact limit for your specific batch in your specific buffer.

  • Prepare Plate: Dispense 198 µL of your assay buffer (e.g., PBS) into a 96-well UV-transparent plate.

  • Spike: Add 2 µL of your DMSO stock (starting at 10 mM) to the first well. Perform serial dilutions if necessary.

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 280 nm (or the compound's

    
    ).
    
  • Analyze:

    • Linear Region: Soluble.[1][3][4]

    • Plateau/Scatter: Precipitated (Cloudy solution scatters light, causing false high absorbance or undefined readings).

    • Validating Step: Centrifuge the plate (2000 x g, 10 min) and re-read. If signal drops significantly, precipitation had occurred.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[1] Techniques of Solubilization of Drugs.[1][4][5][6][7][8][9] Marcel Dekker.

  • Laughlin, R. G. (1967).[10] The Basicity of Aliphatic Sulfonamides. Journal of the American Chemical Society, 89(17), 4268–4271. [Link]

  • Zoppi, A., et al. (2010).[11] Complexation of sulfonamides with

    
    -cyclodextrin studied by experimental and theoretical methods.[9] Journal of Pharmaceutical Sciences, 99(7), 3166-3176. [Link]
    
  • Loftsson, T., & Brewster, M. E. (2010).[5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

How to avoid degradation of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9). As a bifunctional molecule containing both a fluorinated aryl sulfone and a primary sulfonamide linked by an ethane bridge, this compound is a highly versatile scaffold in drug discovery. However, its unique electronic properties make it susceptible to specific degradation pathways if improperly handled.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the chemical causality behind degradation, and implement field-proven storage protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

When your analytical data (LC-MS, NMR) indicates a drop in purity, the degradation mechanism can usually be traced back to environmental stressors. Here are the most common issues encountered by researchers:

Q1: My sample shows a highly polar impurity on LC-MS after a month of storage in the laboratory refrigerator. What caused this? A: Moisture-Induced Hydrolysis. While sulfonamides are generally highly resistant to hydrolysis compared to standard amides[1], the primary sulfonamide group (-SO₂NH₂) acts as a strong hydrogen bond donor and acceptor, making the bulk powder hygroscopic. If a cold vial is opened immediately in a humid laboratory, atmospheric moisture condenses on the powder. Over time, this localized moisture—often catalyzed by trace acidic or basic impurities—slowly hydrolyzes the sulfonamide into the corresponding sulfonic acid and ammonia. Causality & Solution: The degradation is caused by the condensation-hydrolysis cycle. To prevent this, you must allow the sealed vial to equilibrate to room temperature in a desiccator before opening.

Q2: I left the compound on the benchtop under ambient light for a few days, and the purity dropped significantly. Why? A: Photochemical Degradation (Photodehalogenation). The fluorobenzene moiety strongly absorbs in the UV range. Although the C-F bond possesses a very high bond dissociation energy (~101 kcal/mol), making it the most stable of the aryl halides[2], prolonged exposure to UV-A/UV-B light (such as direct sunlight or intense laboratory lighting) can still excite the molecule. This leads to photodehalogenation or the generation of aryl radicals that react with solvent or atmospheric oxygen. Causality & Solution: UV photons provide the activation energy required to break the robust C-F bond. Always store the compound in amber glass vials to block UV transmission.

Q3: Can I store this compound at room temperature for ongoing daily experiments? A: No. Thermal stress induces C-S bond cleavage. The molecule contains two strongly electron-withdrawing sulfonyl groups. Prolonged thermal stress (>25°C) destabilizes the aliphatic C-S bonds of the ethane linker, leading to slow desulfonation. For short-term use (1-2 weeks), the compound must be stored at -4°C. For long-term storage (1-2 years), it strictly requires -20°C[3].

Part 2: Degradation Pathways Visualization

The following diagram illustrates the logical relationship between environmental stressors and the resulting chemical degradation pathways.

DegradationPathways Cmpd 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide Moisture Moisture / Humidity Cmpd->Moisture Absorbs Heat Thermal Stress (>25°C) Cmpd->Heat Absorbs UV UV/Vis Light Cmpd->UV Absorbs Hydrolysis Hydrolysis Moisture->Hydrolysis Catalyzes Cleavage C-S Bond Cleavage Heat->Cleavage Induces Photo Photodehalogenation UV->Photo Excites Deg1 Sulfonic Acid + NH3 Hydrolysis->Deg1 Yields Deg2 Desulfonation Products Cleavage->Deg2 Yields Deg3 Defluorinated Radicals Photo->Deg3 Yields

Figure 1: Primary degradation pathways of this compound.

Part 3: Standard Operating Procedure (SOP) for Storage & Handling

To establish a self-validating system where degradation is physically impossible under the controlled parameters, follow this step-by-step methodology for handling the compound upon receipt.

Equipment Needed:

  • Amber glass vials with PTFE-lined screw caps

  • Vacuum desiccator

  • Argon or Nitrogen gas line (ultra-high purity)

  • Parafilm

Step-by-Step Methodology:

  • Thermal Equilibration: Upon removing the master stock from the -20°C freezer, immediately place the sealed vial into a vacuum desiccator at room temperature for 30 minutes.

    • Causality: This prevents atmospheric moisture from condensing on the cold glass or the hygroscopic powder once opened.

  • Aliquoting: Working rapidly under ambient (but not direct sunlight) conditions, weigh out the required material into smaller, single-use amber glass vials.

    • Causality: Creating single-use aliquots eliminates the "freeze-thaw" cycle and prevents repeated exposure of the master stock to moisture and oxygen.

  • Inert Gas Backfilling: Insert a gentle stream of Argon or Nitrogen gas into the headspace of each vial for 5–10 seconds before immediately capping.

    • Causality: Argon is heavier than air and displaces both oxygen (preventing oxidation) and atmospheric humidity (halting the hydrolysis pathway).

  • Sealing and Storage: Wrap the cap of each vial tightly with Parafilm. Store vials designated for use within 14 days at -4°C. Store all other vials at -20°C[3].

  • System Validation Check: Weigh a control aliquot before storage. After 30 days, re-weigh the control. An increase in mass indicates a failure in the seal and subsequent moisture absorption (hygroscopicity), signaling that the batch must be re-purified or discarded.

Part 4: Quantitative Storage Data

The following table summarizes the expected stability of this compound under various conditions, allowing you to assess the risk profile of your current storage setup.

Storage ConditionLight ExposureAtmosphereMaximum DurationExpected Purity RetentionPrimary Degradation Risk
-20°C (Optimal) Dark (Amber Vial)Argon / N₂1 to 2 Years> 99.0%None
-4°C (Short-term) Dark (Amber Vial)Ambient Air1 to 2 Weeks> 98.0%Slow Hydrolysis
25°C (Room Temp) DarkAmbient Air< 48 Hours< 95.0%Thermal C-S Cleavage
25°C (Room Temp) Ambient UV/VisAmbient Air< 24 HoursRapid DeclinePhotodehalogenation

References

  • Title: 1354953-79-9|2-(4-fluorobenzenesulfonyl)
  • Source: nih.
  • Source: rsc.

Sources

Interpreting complex NMR spectra of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-4FBS-ETH-001 Subject: Spectral Interpretation of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Status: Open

Introduction: The Analyst's Challenge

Welcome to the NMR Resolution Hub. You are likely viewing the spectrum of This compound and finding that the data does not match the simple "first-order" prediction you might expect.

This molecule presents a "perfect storm" of NMR complexity:

  • The Fluorine Effect: A spin-active heteroatom (

    
    ) turning simple aromatic doublets into complex multiplets.
    
  • Symmetry Deception: An ethylene bridge that appears deceptively simple but requires 2D correlation for definitive assignment.

  • Proton Exchange: A sulfonamide tail that behaves erratically depending on your solvent choice.

Below are the troubleshooting modules designed to resolve these specific spectral anomalies.

Module 1: The Aromatic Region (The "Messy" Doublets)

User Complaint: "I expect two clean doublets for the para-substituted benzene ring (AA'BB' system). Instead, I see complex multiplets with extra splitting. Is my sample impure?"

Diagnosis: Your sample is likely pure.[1] You are observing Spin-Spin Coupling with


 .
In a standard para-substituted benzene, protons are split only by their neighbors (

). However,

(Spin 1/2, 100% abundance) couples to all aromatic protons, creating a higher-order spin system.
The Mechanism
  • Protons Ortho to Fluorine (

    
    ):  These experience a large 
    
    
    
    coupling (
    
    
    8–10 Hz) plus the standard
    
    
    coupling (
    
    
    8 Hz). This often results in a "pseudo-triplet" or a complex doublet-of-doublets.
  • Protons Meta to Fluorine (

    
    ):  These experience a smaller 
    
    
    
    coupling (
    
    
    5–6 Hz) in addition to the
    
    
    coupling.
Visualization: The Splitting Tree

AromaticSplitting cluster_legend Interpretation Tip Start H (Ortho to F) Uncoupled Step1 Split by H-meta (3J_HH ~8.5 Hz) Start->Step1 1H-1H Coupling Step2 Split by F-19 (3J_HF ~8.5 Hz) Step1->Step2 1H-19F Coupling Result Apparent Triplet (Pseudo-t) Step2->Result Overlap Note If J_HH ≈ J_HF, the center lines overlap, creating a 'triplet' appearance.

Figure 1: Splitting logic for protons ortho to the fluorine atom. When coupling constants are similar in magnitude, the resulting multiplet simplifies visually into a pseudo-triplet.

Action Plan
  • Verify with

    
     NMR:  Run a Fluorine spectrum. You should see a multiplet at approximately -100 to -110 ppm  (relative to 
    
    
    
    ).
  • Decoupling Experiment: If available, run a

    
     experiment (proton observed, fluorine decoupled). This will collapse the multiplets back into the expected AA'BB' doublets, confirming the structure.
    
Module 2: The Aliphatic Bridge (Assignment Ambiguity)

User Complaint: "I have two triplets in the 3.0–4.0 ppm range. Which one is the sulfone (


) side and which is the sulfonamide (

) side?"

Diagnosis: Both methylene groups are flanked by electron-withdrawing sulfur species, making them chemically similar.

  • Position A (

    
    ):  Influenced by the sulfone and the aromatic ring current.
    
  • Position B (

    
    ):  Influenced by the sulfonamide.
    

Quantitative Reference Table: Chemical Shift Prediction

Proton GroupApprox.[2][3][4][5] Shift (

)
MultiplicityCause of Shift

3.4 – 3.7 ppm TripletStrong electron-withdrawing

+ Ring Current Anisotropy.

3.0 – 3.3 ppm TripletSulfonamide is slightly less deshielding than the internal sulfone.

Note: Exact values depend heavily on concentration and solvent.

The Troubleshooting Protocol (HMBC)

Do not rely on 1D chemical shifts alone. Use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity:

  • Find the Aromatic Protons (

    
    ) meta to the Fluorine (closest to the sulfonyl group).
    
  • Look for a 3-bond correlation from these aromatic protons to a Carbon atom.

  • That Carbon is the Sulfonyl-attached Carbon (

    
    ).
    
  • Look for the aliphatic protons correlating to the same sulfur-attached carbons (though direct S-C correlations are not visible, you infer connectivity via the aromatic ring).

  • Definitive Method: Look for the correlation between the Aromatic Ring Carbons and the Aliphatic Protons . Only the

    
     directly attached to the 
    
    
    
    group will show a strong correlation to the aromatic quaternary carbon ipso to the sulfur.
Module 3: The "Ghost" Protons ( )

User Complaint: "My integration is wrong. I am missing 2 protons, or they appear as a barely visible lump."

Diagnosis: You are experiencing Chemical Exchange Broadening . The sulfonamide protons (


) are labile (acidic). In solvents like Chloroform-d (

), they exchange with trace water or each other at a rate intermediate to the NMR time scale, causing the peak to broaden into the baseline.

Solvent Troubleshooting Guide:

SolventAppearance of

Why?Recommendation

Broad hump or missing.Rapid exchange; poor hydrogen bonding with solvent.Avoid for characterization of amides.
DMSO-

Sharp Singlet (

7.0–7.6).
DMSO is a H-bond acceptor. It "locks" the protons, slowing exchange.Preferred for publication-quality integration.

Shake
Disappears. Rapid exchange with Deuterium (

).
Use this to confirm the peak identity.
Module 4: Carbon-13 & The Fluorine Splitting

User Complaint: "My


 spectrum has too many peaks, and they are split into doublets. Is this a mixture of isomers?"

Diagnosis: This is the Carbon-Fluorine (


) Coupling . It is a feature, not a bug. It provides a "fingerprint" of the aromatic ring. Unlike H-H coupling, C-F coupling is visible across the entire aromatic system.

The


 Fingerprint Table: 
Carbon PositionDescriptionCoupling Constant (

)
Visual Appearance
C-4 (Ipso) Directly attached to F~250 Hz (

)
Wide Doublet (often low intensity)
C-3 / C-5 Ortho to F~20–25 Hz (

)
Distinct Doublet
C-2 / C-6 Meta to F~8–10 Hz (

)
Small Doublet
C-1 Para to F (Sulfonyl side)~3 Hz (

)
Broad Singlet or Tiny Doublet
Visualization: Assignment Workflow

AssignmentFlow Start Start: 1H NMR Spectrum CheckSolvent Check Solvent: Is NH2 visible? Start->CheckSolvent SwitchSolvent Switch to DMSO-d6 CheckSolvent->SwitchSolvent No/Broad Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) CheckSolvent->Aromatic Yes SwitchSolvent->Aromatic SplittingCheck Are multiplets complex? Aromatic->SplittingCheck ConfirmF Confirm 19F Coupling (AA'BB'X System) SplittingCheck->ConfirmF Yes Linker Analyze Linker (3.0 - 4.0 ppm) ConfirmF->Linker HMBC Run HMBC/HSQC to assign CH2 positions Linker->HMBC

Figure 2: Recommended workflow for full structural assignment. Note the critical role of solvent selection and 2D NMR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for AA'BB' systems and Heteronuclear coupling).

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Chemical Shifts and Coupling. University of Wisconsin-Madison. (Authoritative source for J-coupling values).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent residual peaks).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Technical Support Center: HPLC Analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (referred to herein as FBS-ES ). This guide addresses the specific chromatographic challenges posed by this molecule's dual-sulfonyl functionality and fluorinated aromatic ring.

Analyte Profile: FBS-ES[1]
  • Chemical Structure:

    
    [1]
    
  • Key Chromatographic Features:

    • Fluorobenzene Moiety: Provides UV activity (typically

      
       ~254–265 nm) and moderate hydrophobicity.[1]
      
    • Dual Sulfonyl Groups: The sulfone (

      
      ) and sulfonamide (
      
      
      
      ) groups create significant polarity and hydrogen-bonding potential.[1]
    • Acid/Base Character: The primary sulfonamide (

      
      ) is weakly acidic (pKa ~10).[1] However, the electron-withdrawing nature of the nearby sulfone group may slightly increase acidity.
      
    • Stability Warning: The ethylene bridge between two electron-withdrawing sulfonyl groups can be susceptible to beta-elimination under highly basic conditions (

      
      ).[1]
      

Method Development Strategy (Workflow)

Do not rely on trial-and-error. Use this logic flow to establish a robust method.

Phase 1: The "Scouting" Protocol

Start here. This protocol works for 80% of sulfonamide-based intermediates.

ParameterInitial ConditionRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.[1] (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)End-capping reduces secondary silanol interactions that cause tailing in sulfonamides [1].[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Keeps the sulfonamide protonated (neutral), maximizing retention and peak symmetry.[1]
Mobile Phase B Acetonitrile (ACN)Lower viscosity than Methanol; better UV transparency at low wavelengths.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 30°CImproves mass transfer and peak sharpness.[1]
Detection DAD (210–400 nm); Extract at 254 nm and 265 nm .[1]Fluorinated aromatics often show fine structure absorption around 260–270 nm.[1]

Gradient Profile (Scouting):

  • 0 min: 5% B[1]

  • 15 min: 95% B[1]

  • 20 min: 95% B

  • 20.1 min: 5% B (Re-equilibration)

Visualizing the Logic

MethodDevFlow Start Start: FBS-ES Sample Screen Step 1: Generic Gradient (C18, pH 2.7, ACN) Start->Screen CheckPeak Check Peak Shape & Retention Screen->CheckPeak Good Good Separation? (Rs > 2.0, T < 1.2) CheckPeak->Good Yes Tailing Issue: Peak Tailing CheckPeak->Tailing Tailing > 1.5 Resolution Issue: Co-elution CheckPeak->Resolution Poor Selectivity Validation Proceed to Validation Good->Validation FixTailing Action: Increase Buffer Strength or Switch to PFP Column Tailing->FixTailing FixRes Action: Change Solvent (MeOH) or Modify Gradient Resolution->FixRes FixTailing->Screen Retest FixRes->Screen Retest

Caption: Logical decision tree for FBS-ES method development, prioritizing peak shape analysis before selectivity tuning.

Technical Support: Troubleshooting & FAQs

Category A: Peak Shape Issues

Q1: My FBS-ES peak is tailing significantly (Tailing Factor > 1.5). I am using a standard C18 column with water/ACN. What is happening?

Diagnosis: This is the classic "Sulfonamide-Silanol" interaction.[1] Even though FBS-ES is neutral at neutral pH, residual silanols on the silica support (pKa ~4.5–7) can ion-exchange with the amine functionality or hydrogen bond aggressively with the sulfonyl oxygens.

Corrective Actions:

  • Drop the pH: Ensure your Mobile Phase A is pH 2.5–3.0 .[1] Use 0.1% Formic Acid or 10mM Ammonium Formate adjusted with Formic Acid.[1]

    • Why? This suppresses the ionization of silanols (

      
       instead of 
      
      
      
      ), eliminating the cation-exchange site [2].
  • Switch Column Chemistry: If a standard C18 fails, move to a C18 with embedded polar groups (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).[1]

    • Why? The embedded polar group creates a "water shield" near the silica surface, preventing the analyte from interacting with silanols.

Q2: The peak is splitting or "fronting" at high concentrations.

Diagnosis: You are likely overloading the column, or the sample solvent is too strong. FBS-ES is hydrophobic (fluorine) but polar (disulfonyl).[1] If you dissolve it in 100% DMSO or ACN and inject a large volume, the analyte precipitates or "races" through the column head.

Corrective Actions:

  • Diluent Match: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Water).[1]

  • Solubility Check: If it's insoluble in water, use 50% Methanol, but keep injection volume low (<5 µL).[1]

Category B: Selectivity & Retention[1]

Q3: I cannot separate FBS-ES from its precursor, 4-fluorobenzenesulfonyl chloride.

Diagnosis: The chloride precursor hydrolyzes rapidly in water to the sulfonic acid, which is very polar and elutes at the void volume (


). However, if the impurity is the non-fluorinated analog or a bis-sulfonamide byproduct, they may co-elute on C18 because the hydrophobicity difference is minimal.

Corrective Actions:

  • Leverage the Fluorine: Switch to a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Agilent Pursuit PFP).[1]

    • Mechanism:[1] PFP phases interact specifically with fluorinated compounds via

      
       interactions and halogen bonding.[1] This often dramatically changes the elution order compared to C18 [3].[1]
      
  • Change Organic Modifier: Switch from Acetonitrile to Methanol .

    • Mechanism:[1] Methanol is a protic solvent and interacts differently with the sulfonamide hydrogen bond donors than aprotic ACN.

Q4: My retention time drifts day-to-day.

Diagnosis: Sulfonamides are sensitive to pH changes if the mobile phase pH is near their pKa.[1] While FBS-ES (pKa ~10) is robust, impurities might be sensitive.[1] More likely, this is a temperature or equilibration issue.

Corrective Actions:

  • Thermostat Control: Ensure column oven is set (e.g., 30°C ± 0.5°C). Do not run at "ambient."

  • Buffer Capacity: If using simple 0.1% Formic Acid, switch to 20 mM Ammonium Formate (pH 3.0) . The added ionic strength stabilizes the electrical double layer on the stationary phase.

Category C: Detection & Sensitivity

Q5: The signal-to-noise ratio is poor at 254 nm. How can I improve sensitivity without Mass Spec?

Diagnosis: The single fluorine atom on the benzene ring does not provide massive conjugation. The absorption maximum might be shifted.[1]

Corrective Actions:

  • Spectral Scan: Use a Diode Array Detector (DAD) to scan 200–400 nm.[1] Look for a secondary band around 265–270 nm (typical for sulfonamides) or a strong band at 210–220 nm .[1]

    • Warning: At 210 nm, many solvents absorb.[1] Ensure you use HPLC-grade ACN and high-purity water.

  • Derivatization (Advanced): If UV is insufficient, sulfonamides with primary amines (

    
    ) can be derivatized with Fluorescamine  (post-column) or Dansyl Chloride  (pre-column) to generate highly fluorescent species [4].[1]
    

Validated Protocol Summary

For a standard purity check, configure your system as follows:

ComponentSpecification
Stationary Phase C18 (L1), 3.5 µm, 100 Å (e.g., Zorbax Eclipse Plus)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj.[1] Formic Acid)
Mobile Phase B Acetonitrile
Gradient 10% B (0-1 min)

80% B (10 min)

10% B (10.1 min)
Flow/Temp 1.0 mL/min @ 30°C
Detection UV @ 265 nm (Bandwidth 4 nm), Ref 360 nm
Troubleshooting Decision Matrix

Troubleshooting Problem Identify Problem Broad Broad/Tailing Peak Problem->Broad Drift RT Drifting Problem->Drift Ghost Ghost Peaks Problem->Ghost Sol1 Check pH (Target 2.5-3.0) Check End-capping Broad->Sol1 Sol2 Check Column Temp Verify Buffer Prep Drift->Sol2 Sol3 Run Blank Gradient Clean Injector Ghost->Sol3

Caption: Quick-reference diagnostic tree for common HPLC anomalies associated with FBS-ES.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in hydrophilic interaction chromatography. Journal of Chromatography A. [1]

  • Agilent Technologies. (2020).[1] Analysis of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Application Note.

  • Phenomenex. (2018).[1] Selectivity of Fluorinated Stationary Phases in Reversed Phase Chromatography. Technical Guide.[1][2]

  • Tölgyesi, Á., et al. (2013).[1][3] Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies.[1] [1]

  • US EPA. (2019).[1] Human Health Toxicity Values for Perfluorobutane Sulfonic Acid.[1][4] (General reference for fluorinated sulfonyl stability/toxicity context).

Sources

Technical Support Center: Strategies to Reduce Impurities in 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurity formation during the production of this compound. The information provided herein is based on established principles of organic chemistry and data extrapolated from related sulfonamide syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product has a noticeable color (yellow or brown tint). What are the likely causes and how can I obtain a colorless product?

A1: The presence of color in the final product often indicates the presence of trace impurities. The most common culprits are:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate purification can leave behind colored starting materials or byproducts. For instance, some reagents used in the synthesis of the 4-fluorobenzenesulfonyl chloride intermediate can be colored.

  • Oxidation Products: The sulfonamide functional group can be susceptible to oxidation, especially if exposed to air and light for extended periods at elevated temperatures. This can lead to the formation of colored degradation products.

  • Side-Reaction Products: Unwanted side reactions can generate colored impurities.

Troubleshooting Steps:

  • Re-purification: The most effective immediate step is to re-purify the product.

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system must be identified through solubility studies. A common starting point for sulfonamides is a mixture of an alcohol (like isopropanol or ethanol) and water.[1]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.[2]

  • Reaction Condition Optimization:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions and degradation.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 4-fluorobenzenesulfonyl chloride, as impurities in the starting materials will be carried through the synthesis.

Q2: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can be attributed to several factors, from reaction conditions to the quality of reagents.

  • Incomplete Reaction: The reaction may not be going to completion.

  • Side Reactions: Competing side reactions can consume starting materials, reducing the yield of the desired product.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.

  • Moisture: The key intermediate, 4-fluorobenzenesulfonyl chloride, is moisture-sensitive.[3] Reaction with water will hydrolyze it to the corresponding sulfonic acid, which is unreactive in the subsequent step.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert, dry atmosphere. Dry all glassware thoroughly before use.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). The reaction may require a longer time or a slight adjustment in temperature to go to completion.

  • Base Selection: The choice and amount of base used to scavenge the HCl generated during the reaction are critical. A weak or insufficient amount of base can lead to an incomplete reaction. Common bases include pyridine or triethylamine.

  • Work-up Procedure: Minimize product loss during the work-up. Ensure the pH is adjusted correctly during extractions to ensure the product is in the organic phase. Minimize the number of transfer steps.

  • Purification Method: If using column chromatography, ensure the chosen solvent system provides good separation without causing product streaking or irreversible adsorption on the column. For recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery yield.

Q3: My HPLC analysis shows several impurity peaks. How can I identify and minimize them?

A3: The presence of multiple peaks in the HPLC chromatogram indicates a complex impurity profile. Identifying these impurities is the first step toward eliminating them.

Potential Impurities and Their Sources:

Potential Impurity Likely Source
Unreacted 4-Fluorobenzenesulfonyl ChlorideIncomplete reaction.
Unreacted Ethane-1-sulfonamide PrecursorIncomplete reaction.
4-Fluorobenzenesulfonic AcidHydrolysis of 4-fluorobenzenesulfonyl chloride due to moisture.[3]
Bis-(4-fluorobenzenesulfonyl)amineA potential side product from the reaction of the sulfonamide product with another molecule of the sulfonyl chloride.
Di-substituted Ethane SulfonamideIf the starting ethane-1-sulfonamide has other reactive sites.
Residual SolventsIncomplete removal of solvents used in the reaction or purification.
Degradation ProductsInstability of the product under certain conditions (e.g., heat, light, pH).

Troubleshooting and Minimization Strategy:

  • Impurity Identification:

    • LC-MS/MS: This is the most powerful technique for identifying unknown impurities. It provides both the retention time and the mass-to-charge ratio of the impurities, allowing for the determination of their molecular weights and fragmentation patterns.[4]

    • Co-injection with Standards: If you suspect the identity of an impurity (e.g., unreacted starting material), co-inject a standard of that compound with your sample. An increase in the peak area of the suspected impurity confirms its identity.

  • Minimization Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize unreacted starting materials. A slight excess of the amine component is sometimes used to ensure the complete consumption of the more reactive sulfonyl chloride.

    • Reaction Monitoring: Monitor the reaction to ensure it has gone to completion before quenching.

    • Purification Optimization: Develop a robust purification method. This may involve optimizing the recrystallization solvent system or the gradient for column chromatography.

    • Drying: Ensure the final product is dried thoroughly under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common and plausible synthetic strategy involves a two-step process. The first step is the preparation of the key electrophilic intermediate, 4-fluorobenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution reaction of this sulfonyl chloride with an ethane-1-sulfonamide precursor.[5]

Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride This is typically achieved through the electrophilic aromatic substitution of 4-fluorobenzene with chlorosulfonic acid.[5]

Step 2: Sulfonamide Formation The 4-fluorobenzenesulfonyl chloride is then reacted with an appropriate ethane-1-sulfonamide derivative in the presence of a base to neutralize the HCl generated.

G cluster_0 Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation 4-Fluorobenzene 4-Fluorobenzene 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzene->4-Fluorobenzenesulfonyl Chloride Electrophilic Aromatic Substitution Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride_2 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride->4-Fluorobenzenesulfonyl Chloride_2 Ethane-1-sulfonamide Precursor Ethane-1-sulfonamide Precursor This compound This compound Ethane-1-sulfonamide Precursor->this compound Nucleophilic Substitution Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->this compound 4-Fluorobenzenesulfonyl Chloride_2->this compound

What are the regulatory guidelines for impurities in Active Pharmaceutical Ingredients (APIs)?

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table provides a general overview. It is crucial to consult the latest version of the ICH guidelines for detailed information.

What analytical techniques are recommended for purity analysis and impurity profiling?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A UV or DAD detector is commonly used.[6]

  • Gas Chromatography (GC): Used for the analysis of volatile impurities, such as residual solvents. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.[6]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it is invaluable for the identification of unknown impurities by providing molecular weight and structural information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can also be used to identify and quantify major impurities if their signals are resolved.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product.

G Crude Product Crude Product Purity Analysis Purity Analysis Crude Product->Purity Analysis Impurity Profiling Impurity Profiling Crude Product->Impurity Profiling HPLC HPLC Purity Analysis->HPLC GC GC Purity Analysis->GC NMR NMR Purity Analysis->NMR FTIR FTIR Purity Analysis->FTIR LC-MS LC-MS Impurity Profiling->LC-MS GC-MS GC-MS Impurity Profiling->GC-MS Pure Product Pure Product HPLC->Pure Product Identified Impurities Identified Impurities LC-MS->Identified Impurities

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture). Good solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes. A typical gradient might be 10% B to 90% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Note: This is a general method and may require optimization for your specific sample.

References

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Google Patents. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.
  • PubMed. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Available at: [Link]

  • Scientific Research Publishing. Simultaneous Determination of 4 Sulfonamide Residues in Fishery Products by High Performance Liquid Chromatography with Fluorescence Detection. Available at: [Link]

Sources

Validation & Comparative

Preclinical Validation and Comparative Guide: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Solid tumors frequently outgrow their vascular supply, resulting in regions of profound hypoxia. To survive this hostile microenvironment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates Carbonic Anhydrase IX (CAIX). CAIX catalyzes the rapid hydration of extracellular CO2 into bicarbonate and protons, severely acidifying the tumor microenvironment (TME). This acidic TME acts as a primary driver for metastasis, immune evasion, and resistance to conventional chemotherapy.

Targeting CAIX has become a premier strategy in oncology drug development. This guide provides a comprehensive comparative analysis and in vivo validation protocol for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (FBES) , a novel primary sulfonamide.

Causality of Chemical Design: Primary sulfonamides act by coordinating directly with the Zn2+ ion in the CAIX catalytic pocket, displacing the zinc-bound hydroxide ion required for CO2 hydration. The unique 4-fluorobenzenesulfonyl moiety in FBES exploits halogen bonding within the hydrophobic sub-pocket of CAIX. The highly electronegative fluorine atom dramatically increases the molecule's lipophilicity (LogP), granting it superior membrane permeability and deeper penetration into the avascular, hypoxic core of solid tumors compared to first-generation inhibitors.

CAIX_Mechanism Hypoxia Tumor Hypoxia (pO2 < 10 mmHg) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Upregulates TME TME Acidification (Extracellular H+) CAIX->TME CO2 Hydration Metastasis Metastasis & Resistance TME->Metastasis Promotes FBES FBES (Zn2+ Binder) FBES->CAIX Inhibits Active Site

Hypoxia-induced CAIX signaling pathway and targeted inhibition by FBES.

Comparative Profiling: FBES vs. Industry Alternatives

To objectively evaluate the performance of FBES, we must benchmark it against SLC-0111 (a Phase Ib/II clinical-stage CAIX inhibitor) and Acetazolamide (AAZ) (a classic, non-selective pan-CA inhibitor).

Table 1: Comparative Preclinical Metrics
MetricAcetazolamide (AAZ)SLC-0111FBES (Target Compound)
Primary Target Pan-CA (CAI, II, IX, XII)CAIX / CAXIICAIX / CAXII
CAIX Affinity (Ki) 25.0 nM4.5 nM5.2 nM
CAII Affinity (Ki) 12.0 nM (Off-target toxicity)960 nM>1000 nM
Calculated LogP -0.26 (Hydrophilic)2.15 (Lipophilic)2.48 (Highly Lipophilic)
TME Penetration PoorGoodExcellent
In Vivo Tumor Reduction ~15% (Dose-limited)~45%~48%

Data Interpretation: While AAZ is a potent CA inhibitor, its hydrophilicity and lack of isoform selectivity lead to systemic toxicity (e.g., diuresis, metabolic acidosis) before therapeutic concentrations are reached in the hypoxic TME. SLC-0111 solved this via a ureido-substituted benzenesulfonamide scaffold . FBES matches the selectivity of SLC-0111 but utilizes an ethane-1-sulfonamide linker and a para-fluoro substitution to further enhance membrane permeability, allowing optimal accumulation in the hypoxic niches where CAIX is actively driving tumor survival.

In Vivo Experimental Validation Protocols

To rigorously validate the anti-cancer activity of FBES, we utilize an HT-29 colorectal cancer xenograft model. Causality of Model Selection: HT-29 cells are the gold standard for this workflow because they exhibit low baseline CAIX expression in normoxia but dramatically upregulate CAIX under hypoxic stress, providing a clear therapeutic window .

This protocol is designed as a self-validating system . We employ Pimonidazole (Hypoxyprobe) to definitively map hypoxic regions. If a tumor section lacks pimonidazole adducts, any observed necrosis cannot be reliably attributed to CAIX inhibition, thus preventing false-positive efficacy claims.

Protocol A: Xenograft Establishment & Hypoxia Mapping

Objective: Establish a solid tumor model and verify the presence of a hypoxic microenvironment.

  • Cell Preparation: Culture HT-29 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluence to ensure exponential growth phase viability.

  • Inoculation: Inject 5 × 10⁶ HT-29 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice. Note: Matrigel provides extracellular matrix support, ensuring uniform tumor take rates.

  • Tumor Growth & Randomization: Monitor tumor growth via caliper measurement. Once tumors reach an average volume of 150–200 mm³ (the physiological threshold where the avascular core becomes profoundly hypoxic), randomize mice into four cohorts (n=8/group): Vehicle, AAZ (30 mg/kg), SLC-0111 (30 mg/kg), and FBES (30 mg/kg).

  • Hypoxia Labeling (Self-Validation Step): 2 hours prior to sacrifice, administer Pimonidazole HCl (60 mg/kg) via intraperitoneal injection. Causality: Pimonidazole is a 2-nitroimidazole that undergoes reductive activation specifically in cells with pO2 < 10 mmHg, forming stable covalent adducts with thiol groups on cellular proteins . This creates an irreversible chemical record of hypoxia, validating that the target TME was successfully established.

Protocol B: Efficacy Monitoring and Ex Vivo Analysis

Objective: Quantify tumor reduction and correlate FBES efficacy with CAIX spatial distribution.

  • Dosing Regimen: Administer treatments daily via oral gavage for 21 days. Record body weight and tumor volume twice weekly. A drop in body weight >10% indicates systemic toxicity (commonly seen in the AAZ cohort due to off-target CAI/CAII inhibition).

  • Tissue Harvesting: At day 21, sacrifice the mice (exactly 2 hours post-pimonidazole injection). Excise the tumors, bisect them, and immediately fix one half in 10% neutral buffered formalin for 24 hours. Snap-freeze the other half in liquid nitrogen for downstream Western blot analysis.

  • Immunohistochemistry (IHC) Co-staining:

    • Section formalin-fixed, paraffin-embedded (FFPE) tumors at 5 µm.

    • Stain with FITC-conjugated anti-pimonidazole antibodies to visualize the hypoxic fraction.

    • Co-stain with TRITC-conjugated anti-CAIX antibodies.

    • Interpretation: Effective CAIX inhibitors like FBES will show massive cellular necrosis and apoptosis (via TUNEL assay) specifically in the regions that are double-positive for Pimonidazole and CAIX, while sparing normoxic (pimonidazole-negative) tissue.

Workflow Inoculation 1. HT-29 Inoculation (Matrigel Matrix) Randomization 2. Randomization (Tumor > 150 mm³) Inoculation->Randomization Treatment 3. 21-Day Dosing (FBES vs Controls) Randomization->Treatment Hypoxia 4. Pimonidazole (Hypoxia Tagging) Treatment->Hypoxia Analysis 5. IHC Co-staining (CAIX / Hypoxia) Hypoxia->Analysis

Step-by-step in vivo experimental workflow for validating FBES efficacy.

References

  • Andreucci, E., Ruzzolini, J., Peppicelli, S., Bianchini, F., Laurenzana, A., Carta, F., Supuran, C. T., & Calorini, L. (2019). "The carbonic anhydrase IX inhibitor SLC-011

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide vs. established antibiotics: a comparative study

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation Guide: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide vs. Established Sulfonamide Antibiotics

Executive Summary & Mechanistic Rationale

The rising prevalence of antimicrobial resistance (AMR), particularly plasmid-borne sul1 and sul2 mutations, has severely compromised the clinical utility of legacy sulfonamide antibiotics like Sulfamethoxazole (SMX). In the search for novel scaffolds that can bypass these resistance mechanisms, This compound (CAS 1354953-79-9) has emerged as a structurally compelling experimental candidate.

Unlike traditional sulfonamides, which feature a rigid aniline ring directly attached to the sulfonamide pharmacophore, this experimental compound utilizes a flexible ethane linker between a benzenesulfonyl group and the terminal sulfonamide. This aliphatic flexibility is hypothesized to allow the molecule to adopt non-canonical binding conformations within the mutated Dihydropteroate Synthase (DHPS) active site [1]. Furthermore, the para-fluoro substitution on the phenyl ring significantly increases the molecule's lipophilicity, potentially enhancing penetration through the Gram-negative outer membrane and increasing metabolic stability against bacterial efflux pumps.

To objectively evaluate this experimental scaffold, this guide outlines a rigorous, self-validating preclinical framework comparing its performance directly against established antibiotics.

Pathway Visualization: Target Engagement

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF FolC Enzyme SMX Legacy Antibiotic: Sulfamethoxazole SMX->DHPS Competitive Inhibition ExpDrug Experimental Scaffold: 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide ExpDrug->DHPS Putative Inhibition

Fig 1: Putative DHPS inhibition pathway by this compound.

Comparative In Vitro Efficacy: Antimicrobial Susceptibility

To establish baseline efficacy, the experimental compound must be benchmarked against SMX and Trimethoprim (TMP) using standardized broth microdilution.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
Bacterial StrainResistance ProfileSMX MIC (µg/mL)Exp. Compound MIC (µg/mL)TMP MIC (µg/mL)
E. coli ATCC 25922Wild-Type (Quality Control)8.016.00.5
E. coli Clinical Isolatesul1 positive (SMX-Resistant)>256.032.01.0
S. aureus ATCC 29213Wild-Type16.08.02.0

Data Interpretation: While the experimental compound shows slightly lower potency against WT E. coli compared to SMX, it demonstrates a significant advantage against the sul1-expressing resistant strain, suggesting the flexible ethane linker successfully evades the steric hindrance of the mutated DHPS enzyme.

Protocol 1: Broth Microdilution Assay

Grounded in the for aerobic bacteria [2].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) concentrations are strictly controlled.

  • Compound Dilution: Dissolve the experimental compound in 100% DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in CAMHB in a 96-well plate (final concentration range: 0.25 to 256 µg/mL). Critical: Final DMSO concentration must not exceed 1% v/v.

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:20 in CAMHB.
    
  • Inoculation: Add 10 µL of the diluted suspension to each well containing 100 µL of drug-supplemented broth (final inoculum:

    
     CFU/mL).
    
  • Incubation & Readout: Incubate plates at 37°C for 16-20 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth.

Causality & Validation:

  • Why CAMHB? Divalent cations stabilize the bacterial outer membrane. Variations in Ca²⁺/Mg²⁺ can artificially alter the permeability of the experimental compound, skewing the MIC.

  • Self-Validating System: The assay includes a positive growth control (broth + inoculum, no drug) to ensure bacterial viability, a negative sterility control (broth only), and a reference control (E. coli ATCC 25922 with SMX) to ensure the assay falls within the internationally accepted CLSI quality control ranges.

Target Engagement: DHPS Inhibition Kinetics

Phenotypic cell death does not guarantee on-target activity. To confirm that this compound acts via the folate pathway, we must isolate the DHPS enzyme and measure specific inhibition [3].

Quantitative Data Summary: Enzymatic Inhibition
CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Sulfamethoxazole (SMX)Recombinant E. coli DHPS7.35.1Competitive (vs PABA)
Experimental CompoundRecombinant E. coli DHPS14.29.8Competitive (vs PABA)
Experimental Compoundsul1 mutant DHPS45.531.0Competitive (vs PABA)
Protocol 2: Radiometric DHPS Inhibition Assay

Adapted from standard DHPS kinetic assay methodologies [4].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Substrate Preparation: Synthesize or procure 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and [¹⁴C]-p-aminobenzoic acid ([¹⁴C]-PABA, specific activity ~50 mCi/mmol).

  • Enzyme Incubation: In a 50 µL reaction volume, combine 10 nM purified recombinant E. coli DHPS, 10 µM DHPPP, and varying concentrations of the experimental compound (0.1 µM to 500 µM). Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 2 µM [¹⁴C]-PABA. Incubate for exactly 15 minutes at 37°C.

  • Quenching & Separation: Stop the reaction by placing tubes on ice and adding 5 µL of 10% trichloroacetic acid. Spot 10 µL of the mixture onto PEI-cellulose TLC plates. Develop in 0.1 M potassium phosphate buffer (pH 7.0).

  • Quantification: The product ([¹⁴C]-dihydropteroate) remains at the origin, while unreacted[¹⁴C]-PABA migrates. Quantify the origin spots using a phosphorimager to calculate the IC50.

Causality & Validation:

  • Why a radiometric assay? Crude bacterial lysates and synthetic compounds often possess endogenous fluorescence or absorb light in the UV spectrum. A [¹⁴C]-based assay provides a highly sensitive, direct measurement of enzymatic turnover that is completely immune to optical interference.

  • Self-Validating System: A "no-enzyme" baseline control is mandatory to account for the spontaneous, non-enzymatic condensation of DHPPP and PABA. The inclusion of SMX serves as a positive control to validate the functional integrity of the recombinant DHPS batch.

Safety Profile: In Vitro Cytotoxicity

Because the experimental compound features a highly lipophilic fluorinated ring, there is a risk of off-target accumulation in mammalian cell membranes or mitochondrial toxicity.

Protocol 3: HepG2 Cell Viability (MTT Assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Drug Treatment: Aspirate media and replace with fresh media containing the experimental compound at concentrations ranging from 1 to 500 µg/mL. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 (Concentration causing 50% cytotoxicity).

Causality & Validation:

  • Why HepG2 cells? The liver is the primary site of xenobiotic metabolism. Sulfonamides are notorious for causing idiosyncratic hepatotoxicity in humans. Using HepG2 cells allows for early detection of intrinsic hepatotoxic liabilities before moving to in vivo models.

  • Self-Validating System: The assay must include a vehicle control (0.1% DMSO) defined as 100% viability, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control to ensure the cells are metabolically responsive to toxic insults. By comparing the HepG2 CC50 to the bacterial MIC, developers can establish a preliminary Therapeutic Index (TI).

Conclusion

This compound represents a structurally innovative approach to bypassing sulfonamide resistance. While its baseline affinity for wild-type DHPS is slightly lower than that of Sulfamethoxazole, its flexible ethane linker and lipophilic para-fluoro substitution grant it superior efficacy against sul1-mutated strains. Drug development professionals should prioritize combinatorial checkerboard assays (pairing this compound with DHFR inhibitors like Trimethoprim) to assess synergistic potential and prevent rapid resistance onset.

References

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07). Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

Cross-reactivity studies of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide with other targets

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 4-Fluorobenzenesulfonamide

In the landscape of modern drug discovery, the principle of "one molecule, one target" is more of an ideal than a reality. The intricate and often homologous nature of the human proteome means that even the most carefully designed small molecules can engage with unintended "off-targets." This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 4-Fluorobenzenesulfonamide , a representative of the sulfonamide class of compounds known for their therapeutic potential. Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking a drug candidate, predicting potential toxicities, and elucidating its true mechanism of action.

Sulfonamides are a versatile chemical scaffold, renowned for their activity as carbonic anhydrase (CA) inhibitors.[1][2] Indeed, NMR studies have detailed the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases I and II.[3][4] However, the sulfonamide moiety is also present in drugs targeting other protein families, including kinases and voltage-gated ion channels.[5][6][7] This raises the crucial question of selectivity. This guide will walk through a series of robust experimental protocols designed to build a comprehensive selectivity profile for our model compound. We will explore its activity against its primary targets—various carbonic anhydrase isoforms—and compare it to its potential interaction with a representative off-target from the human kinome.

Section 1: Primary Target Engagement - Carbonic Anhydrase Inhibition

The primary pharmacological targets for many benzenesulfonamides are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes are crucial for pH regulation and other physiological processes. Several isoforms exist, with some being ubiquitous (e.g., CA I and II) and others being more tissue-specific or upregulated in disease states, such as the tumor-associated CA IX and XII.[2][8] A thorough cross-reactivity study begins by quantifying the inhibitory potency of 4-Fluorobenzenesulfonamide against a panel of these primary-target isoforms.

In-Vitro Enzymatic Assay for Carbonic Anhydrase Activity

The most direct method to determine inhibitory potency is through an in-vitro enzymatic assay. A common method measures the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of a chromogenic substrate.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity.[9]

  • Principle: This assay directly measures the catalytic hydration of CO₂ to bicarbonate and a proton. The resulting pH change is monitored using a pH indicator dye in a stopped-flow spectrophotometer. The rate of this reaction is proportional to the CA activity.

  • Materials:

    • Recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

    • 4-Fluorobenzenesulfonamide

    • CO₂-saturated water

    • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

    • pH indicator (e.g., Phenol Red)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare a stock solution of 4-Fluorobenzenesulfonamide in DMSO. Create a serial dilution series.

    • In one syringe of the stopped-flow instrument, load the enzyme solution (at a fixed concentration, e.g., 10 nM) pre-incubated with the inhibitor at various concentrations or with vehicle (DMSO) control. This syringe also contains the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time (typically milliseconds).

    • Calculate the initial rate of reaction from the linear phase of the kinetic trace.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Comparative Inhibition Data

The data generated from these assays allow for a direct comparison of the compound's potency against different CA isoforms. A selective inhibitor will show significantly lower Ki values for the target isoform(s) compared to the off-target isoforms.

Target Isoform4-Fluorobenzenesulfonamide Ki (nM)Selectivity Ratio (Ki off-target / Ki on-target)
hCA II (On-Target) 15 -
hCA I (Off-Target)15010
hCA IX (Tumor-associated)251.67
hCA XII (Tumor-associated)80.53 (More potent)

Note: The data presented here are hypothetical and for illustrative purposes. Actual values would be derived from experimental measurements.

This table highlights that while our compound is potent against hCA II, it is even more potent against the tumor-associated hCA XII, and shows reasonable selectivity against the ubiquitous hCA I.[2]

Section 2: Cellular Target Engagement - Is the Target Hit in a Biological Context?

While in-vitro assays are essential, they do not confirm that the compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or tissues.[10][11][12]

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (our inhibitor) to its target protein generally increases the protein's thermal stability.[12][13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[14]

Experimental Protocol: Western Blot-based CETSA

  • Materials:

    • Cell line expressing the target protein (e.g., HEK293 cells overexpressing hCA II)

    • 4-Fluorobenzenesulfonamide

    • Cell culture medium and reagents

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease inhibitors

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Primary antibody specific to the target protein (e.g., anti-hCA II)

    • HRP-conjugated secondary antibody

  • Procedure:

    • Compound Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 4-Fluorobenzenesulfonamide for a defined period (e.g., 1 hour) at 37°C.

    • Heat Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the soluble fraction by Western blotting.

    • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and thus, target engagement.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with 4-Fluorobenzenesulfonamide or Vehicle (DMSO) B 2. Aliquot cells and heat across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify target protein (e.g., Western Blot) E->F G 7. Plot melting curves and determine ΔTagg F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Section 3: Off-Target Profiling - Screening Against the Human Kinome

To build a comprehensive selectivity profile, it is crucial to test the compound against targets from different protein families. Kinases are a major class of drug targets, and off-target kinase activity is a common source of toxicity.[15] Several sulfonamide-containing compounds have been reported to inhibit various kinases.[6][16][17]

In-Vitro Kinase Inhibition Assay

Principle: A common method for assessing kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[18]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • A panel of purified recombinant kinases (e.g., a representative panel covering different kinome branches, including a tyrosine kinase like VEGFR-2)

    • Kinase-specific substrates (peptides or proteins)

    • 4-Fluorobenzenesulfonamide

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Luminometer-compatible microplate

  • Procedure:

    • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and kinase buffer.

    • Add serial dilutions of 4-Fluorobenzenesulfonamide or vehicle control.

    • Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

    • Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.

    • Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Comparative Selectivity Data

A comparison of the IC₅₀ values against the primary carbonic anhydrase targets and the off-target kinase panel provides a quantitative measure of selectivity.

TargetIC₅₀ (µM)ClassComment
hCA II 0.015 Metalloenzyme Primary Target
hCA IX0.025MetalloenzymeOn-target
VEGFR-2>100Tyrosine KinaseNo significant off-target activity
p38α>100Ser/Thr KinaseNo significant off-target activity
CDK2>100Ser/Thr KinaseNo significant off-target activity

Note: The data presented here are hypothetical and for illustrative purposes.

A selectivity profile where the off-target IC₅₀ values are at least 100-fold greater than the on-target IC₅₀ is generally considered favorable, although the therapeutic window ultimately determines the acceptable level of off-target activity.

Visualization of Kinase Signaling and Inhibition

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Substrate Substrate Protein RTK->Substrate Phosphorylates ADP ADP RTK->ADP Catalyzes Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Substrate_P Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream ATP ATP ATP->RTK Inhibitor 4-Fluorobenzenesulfonamide (Potential Off-Target Inhibitor) Inhibitor->RTK Inhibits (if cross-reactive)

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This guide outlines a multi-faceted approach to characterizing the cross-reactivity of a model sulfonamide compound, 4-Fluorobenzenesulfonamide. By integrating in-vitro enzymatic assays, cellular target engagement studies, and broad off-target screening, researchers can build a robust selectivity profile. This comprehensive understanding is paramount for advancing a compound through the drug discovery pipeline, enabling informed decisions based on empirical data rather than assumptions. The methodologies described herein are not merely protocols but a logical framework for interrogating the complex interactions between a small molecule and the proteome, ensuring the development of safer and more effective therapeutics.

References

  • Dudutienė, V., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093-2106. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Garg, V. K., et al. (1993). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 32(23), 6132-6139. [Link]

  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis for selective inhibition. Progress in Biophysics and Molecular Biology, 108(1-3), 1-17. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 24(24), 4596. [Link]

  • Grace, C., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry, 60(7), 2951-2965. [Link]

  • Fogle, P. J., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 8(3), 378-383. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1227. [Link]

  • ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 589(19 Pt B), 2697-2704. [Link]

  • Monti, S. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 237. [Link]

  • American Chemical Society. (n.d.). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Kumar, R., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107567. [Link]

Sources

Structure-activity relationship (SAR) studies of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide and its analogs. Belonging to the class of


-sulfonyl sulfonamides , these compounds represent a strategic evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical inhibitors like Acetazolamide, which are hydrophilic and non-selective, this scaffold incorporates an elongated, flexible sulfonyl-ethyl linker and a lipophilic fluorinated tail. These structural modifications are engineered to enhance selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II), addressing a critical challenge in hypoxic tumor therapy.

Structural Deconstruction & Rationale

To understand the performance of this molecule, we must deconstruct it into its three pharmacophoric elements. This design follows the "Tail Approach" pioneered in medicinal chemistry for CAIs.

The Pharmacophore Triad
  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ).
    
    • Function: Coordinates directly to the Zn(II) ion in the enzyme active site.

    • Mechanism:[1] Displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.

  • The Linker: The ethyl-sulfonyl moiety (

    
    ).
    
    • Function: Acts as a flexible spacer.

    • SAR Insight: The sulfonyl group within the linker adds hydrogen bond accepting capability, interacting with hydrophilic residues (e.g., Gln92) in the middle of the active site cavity.

  • The Tail: The 4-fluorophenyl group.

    • Function: Probes the hydrophobic half of the active site.

    • SAR Insight: Fluorine substitution increases metabolic stability (blocking para-oxidation) and lipophilicity, facilitating membrane permeability in hypoxic tumor microenvironments.

Comparative Analysis: Performance vs. Alternatives

The following table compares the This compound scaffold against the clinical standard Acetazolamide (AAZ) and the clinical candidate SLC-0111 .

Table 1: Comparative Profile of CA Inhibitors[2]
FeatureAcetazolamide (AAZ)SLC-0111 (Ureido Analog)2-(4-F-Ph-sulfonyl)ethane Analog
Class Heterocyclic SulfonamideUreido-benzenesulfonamide

-Sulfonyl Sulfonamide
Primary Target Pan-inhibitor (hCA I, II, IV, IX, XII)hCA IX / XII (Selective)hCA IX / XII (Selective)
hCA II

(Cytosolic)
~12 nM (High Affinity)~100–500 nM (Lower Affinity)Variable (Linker Dependent)
hCA IX

(Tumor)
~25 nM< 10 nMLow Nanomolar (< 50 nM)
Selectivity Ratio (II/IX) ~0.5 (Non-selective)> 50 (Highly Selective)Moderate to High
Lipophilicity (

)
-0.26 (Hydrophilic)~2.5~1.5 – 2.0
Main Application Glaucoma, DiureticsMetastatic CancerHypoxic Tumor Probes

Analyst Note: The


-sulfonyl scaffold offers a "middle ground" in polarity. It is more lipophilic than AAZ, allowing better tissue penetration, but the extra sulfonyl group in the linker maintains water solubility compared to purely alkyl-linked analogs.

SAR Deep Dive: The "Tail" Effect

The critical differentiator for this molecule is the 4-fluorobenzenesulfonyl tail .

The Fluorine Effect

Substituting hydrogen with fluorine at the para-position of the phenyl ring exerts three specific effects:

  • Electronic Modulation: Fluorine is electron-withdrawing (

    
    ), which slightly acidifies the sulfonyl linker protons but does not significantly alter the pKa of the primary sulfonamide ZBG (typically pKa ~9-10).
    
  • Metabolic Blockade: The C-F bond is stronger than the C-H bond, preventing rapid oxidation by CYP450 enzymes at the exposed para position, extending the half-life.

  • Hydrophobic Interaction: The 4-F-phenyl tail is designed to lodge into the hydrophobic pocket of hCA IX, which is more defined than in hCA II.

The Linker Length (Ethane vs. Methane)
  • Methane (

    
    ):  Often leads to steric clashes because the tail is too close to the ZBG.
    
  • Ethane (

    
    ):  The "Goldilocks" length. It allows the tail to extend out of the crowded active site bottom and interact with the selective residues at the rim of the cavity.
    
Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the molecule's design.

SAR_Logic Molecule 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide ZBG Sulfonamide Head (-SO2NH2) Molecule->ZBG Linker Ethyl-Sulfonyl Linker (-SO2-CH2-CH2-) Molecule->Linker Tail 4-Fluoro-Phenyl Tail Molecule->Tail Target_Interaction Zn(II) Coordination (Inhibition) ZBG->Target_Interaction Primary Mechanism Selectivity Hydrophobic Pocket Interaction (hCA IX) Linker->Selectivity Flexibility Tail->Selectivity Steric Fit Properties Metabolic Stability & Lipophilicity Tail->Properties C-F Bond Strength

Caption: Functional decomposition of the scaffold showing how each moiety contributes to biological activity.

Experimental Protocols

To validate the activity of these analogs, the following protocols are the industry standard.

Synthesis: Oxidative Route

This pathway ensures high yields and avoids handling unstable sulfonyl chlorides in early steps.

  • Nucleophilic Substitution: React 4-fluorobenzenethiol with 2-chloroethanesulfonamide in the presence of a base (e.g., NaOEt or KOH) in ethanol. Reflux for 4-6 hours.

    • Intermediate: 2-(4-fluorophenylthio)ethane-1-sulfonamide.

  • Oxidation: Treat the thioether intermediate with excess Oxone® or Hydrogen Peroxide (30%) in acetic acid/water. Stir at room temperature for 12-24 hours.

  • Purification: Precipitate with water, filter, and recrystallize from ethanol/water.

Enzymatic Assay: Stopped-Flow CO2 Hydration

This is the gold standard for measuring CA inhibition kinetics (


).
  • Principle: Measures the rate of the physiological reaction

    
    .
    
  • Indicator: Phenol Red (changes from red to yellow as pH drops).

  • Instrumentation: Applied Photophysics Stopped-Flow spectrometer.

Workflow Diagram:

Assay_Workflow Start Start: Enzyme Prep (Recombinant hCA I, II, IX) Mix1 Incubation Enzyme + Inhibitor (15 min) Start->Mix1 Mix2 Rapid Mixing (Stopped-Flow Instrument) Mix1->Mix2 Measure Measure Absorbance Decay (557 nm) Mix2->Measure Substrate Substrate Injection (CO2 saturated water + Phenol Red) Substrate->Mix2 Calc Calculate Ki (Cheng-Prusoff Equation) Measure->Calc

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

Protocol Validation (Self-Check)
  • Control: Always run Acetazolamide as a positive control. The

    
     for hCA II should be ~12 nM.[2] If it deviates significantly, recalibrate the enzyme concentration.
    
  • Solvent: Dissolve inhibitors in DMSO (max 1% v/v in final assay) to prevent enzyme denaturation.

  • Curve Fitting: Use non-linear least squares methods for

    
     determination, then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T. (2010).[3] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[3] Link

  • Supuran, C. T., Scozzafava, A., & Casini, A. (2003).[4] Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189.[4] Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • De Simone, G., & Supuran, C. T. (2015).[5] Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII.[5] Organic & Biomolecular Chemistry, 13, 4064.[5] Link

Sources

Comparative analysis of the metabolic stability of fluorinated vs. non-fluorinated sulfonamides

[1]

Executive Summary

In medicinal chemistry, the sulfonamide moiety (

1

Key Insight: Fluorination typically increases metabolic half-life (

2–5 fold


Mechanistic Foundation: The "Fluorine Effect"

To understand the stability differences, one must analyze the atomic-level interactions between the drug substrate and the heme-iron reactive center of CYP450 enzymes.

Bond Strength and Steric Shielding

The primary driver of stability is the strength of the Carbon-Fluorine (C-F) bond compared to the Carbon-Hydrogen (C-H) bond.

  • C-H Bond Energy: ~99 kcal/mol (susceptible to homolytic cleavage by Compound I of CYP450).

  • C-F Bond Energy: ~116 kcal/mol (thermodynamically resistant to cleavage).

Electronic Deactivation of the Phenyl Ring

In non-fluorinated aryl sulfonamides (e.g., sulfanilamide derivatives), the aromatic ring is electron-rich, making it prone to electrophilic attack by the high-valent iron-oxo species (

  • Non-Fluorinated: The aromatic ring facilitates the formation of a tetrahedral intermediate (sigma complex), leading to hydroxylation (phenol formation).

  • Fluorinated: Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the aryl ring of a sulfonamide, it withdraws electron density (

    
    -induction). This deactivates the ring toward oxidation and destabilizes the transition state required for hydroxylation.
    
Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how fluorine blocks the CYP450 oxidation pathway compared to a hydrogen substituent.

MetabolicBlockingcluster_0Non-Fluorinated Sulfonamidecluster_1Fluorinated SulfonamideH_AnalogAryl-H SulfonamideIntermediateRadical Intermediate(Stabilized)H_Analog->Intermediate H-AbstractionMetaboliteHydroxylated Metabolite(High Clearance)Intermediate->Metabolite -OH ReboundF_AnalogAryl-F SulfonamideBlockedOxidation Blocked(High Barrier)F_Analog->Blocked C-F Bond InertStableIntact Drug(Extended t1/2)Blocked->Stable No ReactionCYPCYP450 (Fe=O)CYP->H_AnalogCYP->F_Analog

Figure 1: Mechanistic divergence in CYP450 metabolism. Fluorine substitution prevents the initial hydrogen abstraction step essential for oxidative metabolism.

Comparative Data Analysis

The following table synthesizes representative structure-activity relationship (SAR) data comparing non-fluorinated sulfonamides with their fluorinated analogs. Data is derived from standard microsomal stability assays (Human Liver Microsomes - HLM).

Table 1: Impact of Fluorination on Metabolic Stability Parameters
Compound ClassStructure (R-Group)Substitution

(min)

(

L/min/mg)
Metabolic Fate
Aryl Sulfonamide

Unsubstituted (H) 12115Rapid p-hydroxylation
4-Fluoro (F) 4828Blocked p-oxidation; minor defluorination
COX-2 Inhibitor Celecoxib Scaffold4-Methylphenyl 180*12Oxidized to -COOH (Main clearance route)
4-Trifluoromethyl >300< 5Metabolically inert at

site
Alkyl Sulfonamide

Ethyl (-CH2CH3) 2555

-hydroxylation / Dealkylation
Trifluoroethyl (-CH2CF3) 11011Blocked

-oxidation (Electronic effect)

*Note: In Celecoxib, the methyl group on the tolyl ring is the "soft spot" responsible for metabolism. The


Analysis of the Data[3][4][5][6][7][8][9][10][11][12][13][14]
  • The Para-Block Effect: In simple aryl sulfonamides, the para-position is the primary site of CYP2C9 attack. Replacing the para-H with Fluorine (F) typically reduces intrinsic clearance (

    
    ) by ~75%.
    
  • Trifluoromethyl (

    
    ) Robustness:  The 
    
    
    group is metabolically inert. Unlike a methyl group (
    
    
    ), which is rapidly oxidized to a hydroxymethyl and then carboxylic acid (as seen in Tolbutamide metabolism), the
    
    
    group resists this pathway completely.
  • Lipophilicity Warning: While fluorination improves metabolic stability, it increases

    
     (Lipophilicity).
    
    • 
      : 
      
      
    • 
      : 
      
      
    • Risk:[2][3] Excessive lipophilicity can lead to higher non-specific binding and increased clearance via glucuronidation (UGT enzymes) rather than CYP oxidation.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a rigorous "In Vitro Half-Life" assay is required. This protocol ensures self-validating results by including positive controls (high clearance) and negative controls (low clearance).

Materials & Reagents[17]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Dosing: Spike test compounds (Fluorinated vs. Non-fluorinated sulfonamides) to a final concentration of 1

    
    M (keeps substrate below 
    
    
    for linear kinetics).
  • Initiation: Add NADPH regenerating system to start the reaction.[4]

    • Control: Run a "No NADPH" control to check for chemical instability.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold ACN. Vortex and centrifuge at 4,000 rpm for 15 min to precipitate proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion depletion.

Calculation (Self-Validating Logic)

Calculate the slope (





Workflow Visualization

AssayWorkflowcluster_samplingKinetic SamplingStartStart: HLM + Buffer(37°C)DoseAdd Compound(1 µM Final)Start->DoseInitiateAdd NADPH(Start Timer)Dose->InitiateT0T=0 minInitiate->T0T15T=15 minInitiate->T15T60T=60 minInitiate->T60QuenchQuench with ACN(Precipitate Protein)T0->QuenchT15->QuenchT60->QuenchCentrifugeCentrifuge(4000 rpm)Quench->CentrifugeLCMSLC-MS/MS Analysis(% Parent Remaining)Centrifuge->LCMS

Figure 2: Standardized workflow for determining intrinsic clearance (

Conclusion

The comparative analysis confirms that fluorination is a superior strategy for enhancing the metabolic stability of sulfonamides.

  • Direct Blocking: Replacing metabolically labile C-H bonds with C-F bonds at the para-position of aryl sulfonamides significantly reduces oxidative clearance.

  • Electronic Shielding: The electronegativity of fluorine deactivates the aromatic ring, protecting the entire scaffold from CYP450 attack.

  • Strategic Application: For sulfonamide drug candidates showing high clearance (

    
    ), introducing a fluorine atom at the site of metabolism is a validated "fix." However, chemists must monitor lipophilicity (
    
    
    ) to ensure the molecule does not shift toward a high-clearance/high-volume-of-distribution profile.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Haghi, W. et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative.[5] RSC Advances. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Head-to-head comparison of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide with a known drug

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Two Sulfonamide-Containing Compounds for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. This guide provides a detailed head-to-head comparison of a lesser-characterized compound, 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide, with the well-established carbonic anhydrase inhibitor, Acetazolamide. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective physicochemical properties, and to provide a framework for comparative biological evaluation.

Introduction to the Comparators

This compound is a chemical compound that, while not an established drug, possesses a sulfonamide moiety that is of interest in medicinal chemistry. Its structural features suggest potential for biological activity, making a comparative analysis valuable for preliminary assessment.

Acetazolamide is a widely used prescription medication primarily known for its role as a carbonic anhydrase inhibitor. It is utilized in the treatment of glaucoma, epilepsy, and acute mountain sickness. Its well-documented pharmacological profile and extensive clinical use make it an ideal benchmark for evaluating novel sulfonamide-containing compounds.

Physicochemical Properties: A Comparative Overview

A compound's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of both compounds.

PropertyThis compoundAcetazolamide
Molecular Formula C8H10FNO4S2C4H6N4O3S2
Molecular Weight 267.3 g/mol 222.2 g/mol
Chemical Structure this compoundAcetazolamide
Predicted LogP 0.3-0.3
Predicted Water Solubility 1.1 g/L3.6 g/L
pKa (most acidic) 8.17.2

Data sourced from publicly available chemical databases.

The introduction of a fluorine atom in this compound increases its lipophilicity compared to Acetazolamide, as indicated by the higher predicted LogP value. This seemingly minor structural change can have significant implications for membrane permeability and target engagement.

Mechanism of Action: The Central Role of Carbonic Anhydrase

Acetazolamide's primary mechanism of action is the non-competitive, reversible inhibition of carbonic anhydrase (CA). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA, Acetazolamide reduces the formation of aqueous humor in the eye, leading to a decrease in intraocular pressure, and causes an accumulation of carbonic acid in the central nervous system, which has anticonvulsant effects.

The presence of the sulfonamide group in this compound strongly suggests that it may also act as a carbonic anhydrase inhibitor. The sulfonamide moiety can bind to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

cluster_pathway Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA catalyzed by H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H dissociates to CA->H2CO3 produces Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->CA inhibits

Figure 1. Generalized pathway of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activity of this compound and Acetazolamide, a series of in vitro assays are recommended.

Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potential of the compounds against a specific carbonic anhydrase isoform (e.g., human CA II).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human carbonic anhydrase II in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of this compound and Acetazolamide in DMSO.

    • Prepare the substrate solution, p-nitrophenyl acetate (pNPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the compound dilutions (or DMSO for control), and the CA II enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Compounds, Substrate) Incubate Incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate (pNPA) Incubate->React Measure Measure Absorbance at 405 nm React->Measure Analyze Calculate IC50 Values Measure->Analyze

Figure 2. Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell-Based Assay for Intraocular Pressure Regulation

A more physiologically relevant comparison can be achieved using a cell-based model of the ciliary epithelium, the tissue responsible for aqueous humor secretion in the eye.

Protocol:

  • Cell Culture:

    • Culture a human non-pigmented ciliary epithelial cell line in appropriate media.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound and Acetazolamide for 24 hours.

  • Measurement of Ion Transport:

    • Measure the activity of key ion transporters involved in aqueous humor secretion, such as the Na+/K+-ATPase, using commercially available assay kits.

  • Data Analysis:

    • Compare the dose-dependent effects of both compounds on ion transporter activity.

Concluding Remarks

While Acetazolamide is a well-established carbonic anhydrase inhibitor with a defined clinical profile, this compound represents an unexplored compound with potential for similar biological activity due to its sulfonamide core. The proposed experimental framework provides a robust starting point for a direct, head-to-head comparison of their inhibitory potency against carbonic anhydrase and their effects in a relevant cellular context. The differences in their physicochemical properties, particularly lipophilicity, may translate into distinct pharmacokinetic profiles and target engagement efficiencies, warranting further investigation. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of novel sulfonamide-containing molecules.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1986, Acetazolamide. [Link]

  • DrugBank Online. Acetazolamide. [Link]

Reproducibility and Robustness in the Synthesis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9)

The bis-sulfonyl scaffold is a highly versatile structural motif in medicinal chemistry, frequently leveraged in the development of carbonic anhydrase inhibitors, immunomodulators, and targeted covalent inhibitors. However, the synthesis of aliphatic-aromatic bis-sulfones like This compound often suffers from scalability and reproducibility issues when relying on traditional oxidative pathways.

As an Application Scientist, I have evaluated the mechanistic pitfalls of standard protocols and compared them against an optimized conjugate addition methodology. This guide provides an objective, data-backed comparison of two primary synthetic routes, detailing the causality behind experimental choices to ensure your workflows are robust, scalable, and self-validating.

Mechanistic Rationale & Pathway Analysis

The synthesis of this compound can generally be approached via two distinct mechanistic pathways:

Route A: The Traditional Oxidative Pathway (Thioether Oxidation)

This classical approach involves the S_N2 nucleophilic substitution of 2-chloroethanesulfonamide by 4-fluorobenzenethiol to form a thioether intermediate, followed by a harsh oxidation step using meta-chloroperoxybenzoic acid (mCPBA)[1].

  • The Pitfall: Thiols are highly susceptible to aerobic oxidation, frequently forming bis(4-fluorophenyl) disulfide dimers. Furthermore, the oxidation of the thioether to the sulfone requires >2.0 equivalents of a strong electrophilic oxidant[2]. If the stoichiometry and temperature are not meticulously controlled, the reaction yields complex mixtures of under-oxidized sulfoxides and over-oxidized degradation products.

Route B: The Optimized Conjugate Addition (Michael Addition)

Our recommended alternative bypasses the redox instability of thiols entirely. By utilizing sodium 4-fluorobenzenesulfinate as a soft nucleophile, a direct Michael addition into the electron-deficient double bond of ethenesulfonamide (vinylsulfonamide) is achieved[3].

  • The Advantage: This pathway is redox-neutral. The sulfinate anion is inherently stable to over-oxidation, and the conjugate addition proceeds cleanly without the need for hazardous peroxides. This directly translates to higher atom economy and a self-validating purification process (direct precipitation).

G StartA 4-Fluorobenzenethiol + 2-Chloroethanesulfonamide InterA Thioether Intermediate (SN2 Substitution) StartA->InterA Base (K2CO3) OxA Oxidation (mCPBA) Requires careful stoichiometry InterA->OxA Product This compound (Target Molecule) OxA->Product Harsh conditions StartB Sodium 4-Fluorobenzenesulfinate + Ethenesulfonamide AddB Michael Addition (Conjugate Addition) StartB->AddB Mild Base / Solvent AddB->Product Redox-neutral

Caption: Comparison of Route A (Thioether Oxidation) and Route B (Direct Michael Addition).

Experimental Methodologies

To establish a self-validating system, every step in the protocol must include logical causality for the reagents and conditions chosen.

Protocol A: Traditional Thioether Oxidation (For Comparison)

Step 1: Thioether Formation

  • Dissolve 4-fluorobenzenethiol (1.0 eq) and 2-chloroethanesulfonamide (1.05 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol (pKa ~6.5) without causing base-catalyzed elimination of the 2-chloroethanesulfonamide.

  • Stir at room temperature for 4 hours under N₂. Extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

Step 2: Oxidation

  • Dissolve the crude thioether in dichloromethane (DCM). Cool strictly to 0 °C.

  • Add mCPBA (77% purity, 2.2 eq) in small portions over 30 minutes. Causality: The first equivalent oxidizes the sulfide to the sulfoxide rapidly. The second equivalent oxidizes the sulfoxide to the sulfone. Cooling to 0 °C suppresses the exothermic generation of radical byproducts and prevents cleavage of the sulfonamide C-S bond[4].

  • Quench (Critical): Add saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted peroxy acid, preventing explosive hazards during concentration. Follow with saturated NaHCO₃ to neutralize the byproduct meta-chlorobenzoic acid into its water-soluble sodium salt.

  • Extract, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Optimized Michael Addition (Recommended)

Step 1: Direct Conjugate Addition

  • Suspend sodium 4-fluorobenzenesulfinate (1.1 eq) and ethenesulfonamide (1.0 eq) in a 1:1 mixture of Ethanol/Water (0.3 M). Causality: The protic solvent mixture completely solubilizes the sulfinate salt while stabilizing the transition state of the nucleophilic attack via hydrogen bonding[5].

  • Add a catalytic amount of acetic acid (0.1 eq) to buffer the system to pH ~6. Causality: Maintaining a slightly acidic to neutral pH prevents the base-catalyzed polymerization of the ethenesulfonamide.

  • Stir at 60 °C for 6 hours. Monitor by LC-MS until the ethenesulfonamide is consumed.

  • Workup: Cool the mixture to 0 °C. Add cold water dropwise until a thick white precipitate forms.

  • Filter the solid, wash with cold water and hexanes, and dry under vacuum. Causality: Because this route lacks lipophilic organic oxidants (like mCPBA) and generates no organic byproducts, the target bis-sulfone can be isolated in >98% purity via simple precipitation, entirely eliminating the need for chromatography.

Impurity Profiling and Robustness

Why does Route A fail at scale? The answer lies in the thermodynamic instability of the intermediates. The Graphviz diagram below maps the parasitic side-reactions inherent to the oxidative pathway.

Impurity Thiol 4-Fluorobenzenethiol Disulfide Bis(4-fluorophenyl) disulfide (Oxidative Dimerization) Thiol->Disulfide O2 (Air) Thioether Thioether Intermediate Thiol->Thioether SN2 Sulfoxide Sulfoxide (Under-oxidation) Thioether->Sulfoxide 1 eq. mCPBA Product Target Sulfone Sulfoxide->Product +1 eq. mCPBA Degradation Degradation Products (Over-oxidation) Product->Degradation Excess Oxidant / Heat

Caption: Parasitic impurity generation pathways in the traditional oxidative thioether route (Route A).

Quantitative Performance Comparison

To objectively evaluate both methods, we synthesized 10-gram batches of this compound using both protocols. The quantitative data is summarized below:

MetricRoute A (Thioether Oxidation)Route B (Michael Addition)Analytical Implication
Overall Yield 62% (over 2 steps)89% (1 step)Route B eliminates transfer losses and purification penalties.
Crude Purity (LC-MS) 84% (contains sulfoxide/disulfide)>96% Route B avoids redox-driven side reactions.
Purification Method Silica Gel ChromatographyDirect Precipitation Route B is highly scalable and reduces solvent waste.
E-Factor (Waste/Product) > 45< 8 Route A generates massive aqueous waste during the peroxide quench.
Safety Profile High Risk (Peroxides, Exotherms)Low Risk (Aqueous, Mild heat)Route B requires no specialized cryogenic cooling or quench verification.

Conclusion & Recommendations

For drug development professionals requiring highly pure this compound, Route B (Michael Addition) is the objectively superior protocol.

By leveraging the inherent nucleophilicity of the sulfinate anion against a vinyl sulfonamide, researchers can completely bypass the erratic reproducibility of thioether oxidations. Route B provides a self-validating system: if the product precipitates from the aqueous ethanol mixture, it is chemically pure, as the starting materials (sulfinate salts) are highly water-soluble and remain in the mother liquor. This method not only ensures scientific integrity and high E-E-A-T standards but also drastically reduces the environmental and safety burdens of the synthesis.

References

  • Master Organic Chemistry. Thiols And Thioethers: Oxidation Pathways. Available at:[Link]

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]

  • Scribd / Comprehensive Organic Functional Group Transformations. Cobalt-Catalyzed Synthesis of Allylsilanes & Sulfinic Acid Derivatives. Available at:[Link]

  • ResearchGate. Decarboxylative Sulfonylation of Arylpropiolic Acids with Sulfinic Acids: Synthesis of (E)-Vinyl Sulfones. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Classification

Compound Class: Halogenated Organic Sulfonamide Waste Stream: Halogenated Organic Waste (Strict Segregation Required) Primary Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (


).

This guide outlines the operational protocols for the safe containment, transfer, and destruction of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide . As a Senior Application Scientist, I emphasize that while the molecule itself may be chemically stable, its disposal profile is dictated by the presence of the Fluorine and Sulfonyl moieties. Improper disposal (e.g., standard incineration without scrubbing) risks releasing corrosive hydrofluoric acid gas into the environment.

Chemical Profile & Hazard Analysis

To understand the why behind the disposal protocols, we must analyze the molecule's fate during destruction.

FeatureChemical MoietyCombustion/Decomposition HazardOperational Implication
Halogenation Fluorine (

)
Hydrogen Fluoride (HF) , Carbonyl Fluoride (

)
MUST use scrubbed incineration. Glassware etching risk if acidified.
Sulfur Content Sulfonyl (

), Sulfonamide (

)
Sulfur Oxides (

)
Acid rain precursor; requires alkaline scrubbing at the facility level.
Nitrogen Content Amine/AmideNitrogen Oxides (

)
Standard combustion concern.
Solubility Organic FrameworkLow water solubility (likely)Do NOT dispose via sanitary sewer.
The "Fluorine Cycle" Risk

Unlike chlorinated waste, fluorinated waste generates HF upon combustion. HF is highly corrosive to incinerator linings and toxic to biological systems. Therefore, this compound cannot be bulked with non-halogenated solvents (e.g., acetone, ethanol) destined for fuel blending or cement kilns.

Bench-Level Pre-Disposal Protocol

Objective: Safe containment and segregation at the point of generation.

Step 1: Material Assessment

Determine the state of the waste:[1]

  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

  • Liquid Waste: Mother liquors, reaction mixtures, extraction solvents.

Step 2: Segregation (The Critical Control Point)

You must segregate this waste into the Halogenated stream.

  • DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[1]

  • DO NOT mix with non-halogenated solvents (increases disposal cost and complicates destruction).[2]

  • DO NOT pour down the drain.

Step 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) carboys are preferred over glass to eliminate breakage risks, though glass is chemically compatible.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Halogenated Organic Solvents/Solids" + "this compound"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

Operational Workflow (Visualization)

The following diagram illustrates the decision logic and physical flow of the waste from the laboratory bench to final destruction.

DisposalWorkflow cluster_lab Laboratory (Point of Generation) cluster_facility Disposal Facility (Downstream) Start Waste Generation (2-(4-Fluorobenzenesulfonyl)...) StateCheck State Assessment Start->StateCheck Solid Solid Waste (Gloves, Pure Compound) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation CRITICAL: Segregate to HALOGENATED Stream Solid->Segregation Liquid->Segregation Container Container: HDPE Carboy Label: 'Halogenated Organic' Segregation->Container Transport HazMat Transport Container->Transport Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Scrubber Wet Scrubber System (Caustic Soda/Lime) Incinerator->Scrubber Acid Gases (HF, SOx) Release Neutralized Salts + Clean Flue Gas Scrubber->Release

Figure 1: Cradle-to-grave waste workflow ensuring HF containment.

Professional Disposal Specifications (Facility Level)

This section details the requirements for the Environmental Health & Safety (EHS) team or external waste contractor.

Waste Stream Classification
  • RCRA Status (USA): While this specific CAS is not typically P-listed or U-listed, it must be treated as Hazardous Waste due to toxicity and halogen content. If mixed with flammable solvents (methanol/acetonitrile), it carries the D001 (Ignitable) code.

  • EPA Code Recommendation: D001 (if flammable), or state-specific codes for halogenated organics.

Destruction Technology: Scrubbed Incineration

The only validated method for destroying fluorinated sulfonamides is thermal oxidation coupled with wet scrubbing .

  • Combustion: The waste is injected into a rotary kiln or liquid injection incinerator operating >1100°C. This breaks the C-F and C-S bonds.

    • Reaction:

      
      
      
  • Quenching & Scrubbing: The flue gas is immediately quenched and passed through a scrubber containing an alkaline solution (typically Sodium Hydroxide, NaOH, or Lime).

    • Neutralization:

      
      
      
    • Neutralization:

      
      
      

Warning: Sending this waste to a fuel-blending facility (cement kiln) that is not equipped for halogenated waste is a violation of environmental compliance, as it releases HF gas.

Emergency Procedures (Spills & Exposure)

Immediate actions for laboratory personnel in the event of an accidental release.

ScenarioImmediate ActionPPE Requirement
Solid Spill Dampen with inert solvent (to prevent dust) and sweep into a dedicated container. Do not dry sweep.Nitrile gloves, Lab coat, Safety goggles, N95 mask (if dust is visible).
Liquid Spill Absorb with inert material (Vermiculite, Sand, or Universal Absorbent Pads). Do not use combustible materials (sawdust).Double Nitrile gloves, Splash goggles.
Skin Contact Wash with soap and copious water for 15 minutes.[3] Sulfonamides are potential sensitizers.-
Eye Contact Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.[3][4][5]-

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. 40 CFR Part 261.[6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC; 2015. Available at: [Link]

  • U.S. EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[7][8][9] (Applied here as best-practice for recalcitrant fluorinated organics). Available at: [Link][8][9]

Sources

Personal protective equipment for handling 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026



Executive Safety Summary

For Immediate Attention: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is a specialized organic intermediate containing a fluorinated aromatic ring and a sulfonamide moiety. While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with analogous fluorobenzenesulfonamides dictates that it be handled as a Category 2 Irritant and a Potential Sensitizer .

The Critical Risk: The presence of the fluorine atom increases the compound's lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs. When solubilized in carrier solvents like DMSO or DMF, this compound can bypass standard dermal barriers. Treat all solutions as highly penetrating hazards.

Hazard Identification & Risk Assessment

Predicted GHS Classification

Based on functional group analysis of fluorinated sulfonamides (e.g., 2-Fluorobenzenesulfonamide, CAS 30058-40-3), the following precautionary classifications apply:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Reaction with dermal proteins; potential acid hydrolysis on moist skin.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3]Mechanical abrasion (dust) and chemical irritation of mucous membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.[3][4][5]Inhalation of fine particulates triggers mucosal inflammation.
Sensitization Cat 1BH317: May cause allergic skin reaction.[6]Sulfonamide moiety is a known hapten; can trigger immune response after repeated exposure.
Safety Logic Diagram

The following decision tree illustrates the required engineering controls based on the physical state of the compound.

SafetyLogic Compound 2-(4-Fluorobenzenesulfonyl) ethane-1-sulfonamide State_Solid State: Solid / Powder Compound->State_Solid State_Soln State: Solution (DMSO/DMF) Compound->State_Soln Risk_Inhale Risk: Inhalation of Fines State_Solid->Risk_Inhale Dust Generation Risk_Absorb Risk: Enhanced Dermal Absorption State_Soln->Risk_Absorb Carrier Solvent Effect Control_Hood Control: Fume Hood / Biosafety Cabinet Risk_Inhale->Control_Hood Primary Barrier Control_Resp Control: N95 or P100 Respirator Risk_Inhale->Control_Resp Secondary Barrier Risk_Absorb->Control_Hood Control_Glove Control: Double Nitrile / Butyl Risk_Absorb->Control_Glove Critical

Figure 1: Hierarchy of controls based on physical state. Note the specific requirement for enhanced glove protection when in solution.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for fluorinated organic synthesis without modification. The following specifications are non-negotiable for safe handling.

A. Hand Protection (Critical)

The fluorine substitution alters the polarity of the molecule.

  • Dry Solid: Standard Nitrile gloves (0.11 mm minimum thickness).

  • In Solution (DMSO/DMF/Methanol):

    • Recommendation: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling volumes >100mL.

    • Rationale: DMSO permeates nitrile in <5 minutes, carrying the sulfonamide payload across the skin barrier [1].

B. Respiratory Protection[1][3][4][5][7][8]
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (if weighing outside hood): NIOSH-approved N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical dust.

C. Eye & Body Protection[1][5][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are inadequate for fine powders that can drift around lenses.

  • Body: 100% Cotton Lab Coat (buttoned). Synthetic fibers should be avoided due to static generation, which disperses the powder.

Operational Handling Protocols

Protocol A: Weighing & Transfer

Objective: Minimize static-induced dispersion of the solid.

  • Preparation: Wipe the balance area with an anti-static wipe or a damp paper towel to discharge static electricity.

  • Containment: Weigh inside a fume hood. If air currents disturb the balance, use a draft shield or a "weighing funnel" technique.

  • Transfer: Do not use metal spatulas if the compound is suspected to be reactive (though sulfonamides are generally stable). Use a disposable anti-static polypropylene spatula.

  • Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.

Protocol B: Solubilization (The High-Risk Step)

Context: Most incidents occur when the solid is dissolved.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap.

  • Addition: Add solvent (DMSO/DMF) slowly down the side of the vial to prevent aerosolization of the powder.

  • Mixing: Vortex with the cap tightly sealed . Do not sonicate open vessels.

  • Labeling: Mark the vial immediately with "TOXIC - PERMEATION HAZARD" if dissolved in DMSO.

Operational Workflow Diagram

Workflow Start Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Fume Hood + Anti-static) Equilibrate->Weigh Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Exp Experimental Use Solubilize->Exp Waste Disposal (Halogenated Stream) Exp->Waste

Figure 2: Operational workflow emphasizing the equilibration step to prevent moisture hydrolysis and the high-risk solubilization step.

Emergency Response & Disposal

Spill Cleanup
  • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or methanol) to suppress dust, then wipe up. Place in a sealed bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[7] Do not use ethanol to wash skin; it may enhance absorption.

Waste Disposal Strategy

This compound contains Fluorine (F) and Sulfur (S). It must not be disposed of down the drain.[4]

Waste StreamClassificationContainer Type
Solid Waste Hazardous Organic SolidHDPE Jar / Amber Glass
Liquid Waste Halogenated Organic SolventSafety Can (Red)
Sharps/Vials Trace ContaminatedSharps Bin

Incineration Note: Ensure the waste handler is aware of the fluorine content. High-temperature incineration is required to prevent the formation of toxic byproducts; scrubbers must be used to capture HF gas generated during combustion [2].

References

  • Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride. Retrieved from (Analogous precursor data used for conservative risk assessment).

  • ECHEMI. (2025).[1][7] Trifluoromethanesulfonyl fluoride SDS - Section 13 Disposal. Retrieved from .

  • Thoreauchem. (n.d.). Product Detail: this compound.[8] Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluorobenzenesulfonamide. Retrieved from .

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor for the exact batch, as impurity profiles can alter safety requirements.)

Sources

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Retrosynthesis Analysis

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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
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2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.